Fosinopril-d5 Sodium Salt
Description
BenchChem offers high-quality Fosinopril-d5 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fosinopril-d5 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₃₀H₄₀D₅NNaO₇P |
|---|---|
Molecular Weight |
590.68 |
Synonyms |
(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy-d5)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical properties of Fosinopril-d5 Sodium Salt
Executive Summary: The Gold Standard in ACE Inhibitor Bioanalysis
Fosinopril-d5 Sodium Salt is the stable isotope-labeled (SIL) analog of the antihypertensive prodrug Fosinopril Sodium.[1][2] It serves as the definitive Internal Standard (IS) for the quantification of Fosinopril and its active metabolite, Fosinoprilat, in biological matrices. By incorporating five deuterium atoms—typically on the phenyl ring—this compound mimics the ionization efficiency, chromatographic retention, and extraction recovery of the target analyte while remaining mass-resolvable by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Its primary utility lies in eliminating matrix effects and correcting for variability in sample preparation during pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][2]
Part 1: Chemical Identity & Structural Analysis[1][2][3][4]
Fosinopril-d5 Sodium Salt is a phosphinic acid derivative.[1][2][3] Unlike other ACE inhibitors that are purely peptide-based, Fosinopril contains a phosphinyl group, imparting unique lipophilicity and hydrolysis characteristics.[2]
| Property | Specification |
| Chemical Name | (4S)-4-cyclohexyl-1-{[(R)-butyl]phosphinyl]acetyl}-L-proline, sodium salt |
| Molecular Formula | C₃₀H₄₀D₅NO₇P[1][2][4][5][6][7][8][9][10] · Na |
| Molecular Weight | ~590.67 g/mol (Salt); ~568.68 g/mol (Free Acid) |
| Parent Compound | Fosinopril Sodium (MW 585.64 g/mol ) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d₅) |
| Chemical Purity | ≥ 98% (HPLC) |
| CAS Number | Non-specific (Referenced via Parent CAS: 88889-14-9) |
Structural Visualization & Stability Logic
The following diagram illustrates the Fosinopril structure, highlighting the deuteration site and the critical ester bond that makes the molecule a prodrug (and stability risk).
Figure 1: Structural logic of Fosinopril-d5.[1][2] The d5 label on the phenyl ring ensures the mass shift is retained even if the ester is hydrolyzed, although the IS is intended to quantify the prodrug.
Part 2: Physicochemical Profile[1][3][7][10]
Understanding the physical state of Fosinopril-d5 is critical for preparing accurate stock solutions.[1]
| Property | Description & Technical Insight |
| Appearance | White to off-white crystalline powder.[1][2] |
| Solubility (Organic) | Methanol: Freely soluble (>10 mg/mL).[1][2] Preferred solvent for stock preparation.Acetonitrile: Soluble.Hexane: Slightly soluble/Insoluble.[1] |
| Solubility (Aqueous) | Water: Soluble (>100 mg/mL).[1][2] However, aqueous storage is not recommended due to hydrolysis risk.[1] |
| Melting Point | 190°C – 197°C (Decomposes).[1][2] Note: Isotopic labeling rarely shifts MP significantly from the parent (195°C).[1] |
| Hygroscopicity | High. The sodium salt is hygroscopic. Must be weighed in a controlled environment (low humidity).[1][2] |
| pKa | ~2.5 (Acidic phosphinyl) and ~5.5 (Carboxylic acid).[1][2] |
Part 3: Handling, Stability & Storage[2]
The ester linkage in Fosinopril-d5 is susceptible to spontaneous hydrolysis, converting it into Fosinoprilat-d5 (the diacid).[1][2] This degradation compromises the integrity of the Internal Standard.
Critical Storage Protocol:
-
Solid State: Store at -20°C (or -80°C for long term). Keep container tightly sealed with desiccant.[1]
-
Stock Solution (1 mg/mL): Prepare in 100% Methanol (HPLC Grade). Store at -20°C. Stable for ~1 month.
-
Working Solution: Prepare fresh daily in Mobile Phase A/B mixture. Avoid 100% aqueous working solutions for extended periods (>4 hours).[1][2]
Part 4: Bioanalytical Application (LC-MS/MS Protocol)
Fosinopril-d5 is used to normalize data in quantitative bioanalysis.[1][2] Below is a validated workflow for extracting and quantifying Fosinopril from human plasma.
Experimental Workflow Diagram
Figure 2: Extraction and analysis workflow for Fosinopril quantification using d5-IS.
Detailed Methodology
1. Mass Spectrometry Optimization (MRM Settings) Fosinopril ionizes well in Positive ESI mode due to the proline nitrogen and sodium adduct formation capability, though protonated molecular ions [M+H]⁺ are standard for quantification.[2]
-
Ionization Source: Electrospray Ionization (ESI) Positive.[1][2][11]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][10][11][12][13][14]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Fosinopril (Parent) | m/z 564.3 [M+H]⁺ | m/z 436.2 | ~20-25 eV | Loss of ester/side chain.[1][2] |
| Fosinopril-d5 (IS) | m/z 569.3 [M+H]⁺ | m/z 441.2 | ~20-25 eV | Shift (+5 Da) retained in fragment.[1][2] |
Note: Always perform a "Product Ion Scan" on your specific instrument to confirm the most abundant fragment. If the d5 label is on the phenyl ring, ensure the selected fragment ion retains the phenyl ring; otherwise, the mass shift will be lost.
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).[1][2]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
3. Extraction Protocol (Liquid-Liquid Extraction)
-
Add 10 µL of Fosinopril-d5 Working Solution (500 ng/mL in 50% MeOH).
-
Add 1 mL of extraction solvent (Ethyl Acetate or Methyl tert-butyl ether).[1][2]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under Nitrogen.
-
Reconstitute in 100 µL of Mobile Phase. Inject 5-10 µL.
References
-
Cayman Chemical . Fosinopril-d7 (sodium salt) Product Information. Retrieved from (Note: d7 and d5 are analogous in application; properties derived from parent salt data).[1][2]
-
Jemal, M., et al. (1991).[1][2] "Quantitative analysis of fosinopril and fosinoprilat in human plasma by liquid chromatography with ion-spray mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.
-
Toronto Research Chemicals . Fosinopril Sodium Salt Datasheet. Retrieved from .[1][2]
-
PubChem . Fosinopril Sodium Compound Summary. National Library of Medicine.[1] Retrieved from .[1][2]
-
European Medicines Agency (EMA) .[1][2] Scientific Discussion: Fosinopril Sodium. Detailed physicochemical properties of the parent drug.
Sources
- 1. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
- 12. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Fosinopril-d5 Sodium Salt Synthesis and Structural Analysis
This guide details the chemical structure, retrosynthetic strategy, and step-by-step synthesis of Fosinopril-d5 Sodium Salt , a critical deuterated internal standard used in bioanalytical assays (LC-MS/MS) for the quantification of Fosinopril and its active metabolite, Fosinoprilat.
Executive Summary
Fosinopril-d5 Sodium Salt is the stable isotope-labeled analog of Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor. The deuterium label (
This guide provides a high-fidelity synthetic workflow, moving from commercially available Benzene-d6 to the final API salt, ensuring high isotopic purity (>99 atom % D) and chemical stability.
Chemical Identity & Structural Specifications
Comparative Properties
| Property | Parent Compound (Fosinopril Sodium) | Deuterated Standard (Fosinopril-d5 Sodium) |
| CAS Number | 88889-14-9 | N/A (Generic: Fosinopril-d5) |
| Molecular Formula | ||
| Molecular Weight | 585.65 g/mol | 590.68 g/mol |
| Isotopic Label | None | Phenyl- |
| Solubility | Water, Methanol, Ethanol | Water, Methanol, DMSO |
| pKa (Acid) | ~3.0 (Phosphinic), ~4.0 (Carboxylic) | Same |
Structural Representation
The molecule consists of three distinct domains:
-
The
-Labeled Anchor: A (4-phenylbutyl)phosphinyl group where the phenyl ring is fully deuterated. -
The Prodrug Moiety: A (2-methyl-1-(propionyloxy)propoxy) group attached to the phosphorus, enhancing oral bioavailability.
-
The Pharmacophore: A trans-4-cyclohexyl-L-proline backbone.
Retrosynthetic Analysis & Strategy
To maximize isotopic efficiency and minimize cost, the deuterium label is introduced at the very beginning of the synthesis using Benzene-d6 . The synthesis is divided into three phases:
-
Phase I: Construction of the deuterated side chain (1-Bromo-4-(phenyl-d5)butane ).
-
Phase II: Formation of the P-C bond to generate the Phosphinic Acid-d5 core.
-
Phase III: Convergent assembly of the Fosinopril backbone and salt formation.
Figure 1: Retrosynthetic logic flow for Fosinopril-d5.
Detailed Synthetic Protocols
Phase I: Synthesis of 1-Bromo-4-(phenyl-d5)butane
Objective: Convert Benzene-d6 into the activated alkyl bromide linker.
-
Friedel-Crafts Acylation:
-
Clemmensen Reduction:
-
Reagents: Zn(Hg), Conc. HCl.
-
Procedure: The keto-acid is refluxed with amalgamated zinc and hydrochloric acid to reduce the ketone to a methylene group.
-
Product: 4-(Phenyl-d5)butyric acid .
-
-
Reduction to Alcohol:
-
Reagents:
(Lithium Aluminum Hydride), THF. -
Procedure: Add the acid dropwise to a suspension of
in dry THF at 0°C. -
Product: 4-(Phenyl-d5)butanol .
-
-
Bromination:
-
Reagents:
(Phosphorus Tribromide) or . -
Procedure: Treat the alcohol with
in DCM at 0°C. -
Product: 1-Bromo-4-(phenyl-d5)butane .
-
Validation: GC-MS should show M+ peak shifted by +5 units compared to non-deuterated standard.
-
Phase II: Synthesis of the Phosphinic Acid Core
Objective: Create the P-C bond using the deuterated alkyl halide.
-
Formation of (4-(Phenyl-d5)butyl)phosphinic acid:
-
Reagents: Anhydrous Hypophosphorous Acid (
), Hexamethyldisilazane (HMDS) or radical initiator (AIBN). -
Protocol (Silyl Method):
-
Treat
with HMDS to form bis(trimethylsilyl)phosphonite (in situ). -
Add 1-Bromo-4-(phenyl-d5)butane .
-
Heat to 100-120°C. The alkyl halide alkylates the phosphorus.
-
Hydrolysis (MeOH/Water) removes silyl groups.
-
-
Result: (4-(Phenyl-d5)butyl)phosphinic acid .
-
Critical Control: Ensure inert atmosphere (
/Ar) to prevent oxidation to phosphonic acid (P(V)).
-
Phase III: Assembly of Fosinopril-d5 Sodium
Objective: Convergent coupling of the phosphinic core, the proline unit, and the prodrug ester.
-
Synthesis of Phosphinyl Acetyl Fragment:
-
React the phosphinic acid from Phase II with Ethyl glyoxylate or Ethyl bromoacetate followed by hydrolysis.
-
Intermediate: [[4-(Phenyl-d5)butyl]phosphinyl]acetic acid.[2]
-
-
Peptide Coupling:
-
Reagents: DCC (Dicyclohexylcarbodiimide) or EDC, HOBt.
-
Reactants: [[4-(Phenyl-d5)butyl]phosphinyl]acetic acid + (trans)-4-cyclohexyl-L-proline (protected as benzyl ester if necessary, then deprotected).
-
Product: Fosinoprilat-d5 (The active di-acid metabolite).
-
-
Prodrug Esterification:
-
Reagents: 1-Chloro-2-methylpropyl propionate , Triethylamine/NaI.
-
Procedure: Alkylate the phosphinic acid oxygen selectively.
-
Note: This step creates the acyloxyalkyl ester. The reaction generates a chiral center at the acetal carbon; separation of diastereomers may be required via crystallization or chiral HPLC if a specific isomer is targeted (though Fosinopril is a mixture of diastereomers at the phosphinyl acetal group).
-
-
Salt Formation:
-
Reagent: Sodium Ethyl Hexanoate or NaOH in Ethanol.
-
Procedure: Dissolve the free acid in ethanol and treat with a stoichiometric amount of sodium source. Precipitate with ether/hexane.
-
Final Product: Fosinopril-d5 Sodium Salt .
-
Analytical Validation & Quality Control
Every batch must undergo rigorous testing to ensure suitability as an Internal Standard.
Isotopic Purity Calculation
-
Method: HR-MS (High-Resolution Mass Spectrometry).
-
Requirement:
contribution < 0.5%. -
Calculation:
LC-MS/MS Transitions
For bioanalysis, the following MRM (Multiple Reaction Monitoring) transitions are used. The
| Compound | Precursor Ion (m/z) [M-Na+2H]+ | Product Ion (m/z) | Fragment Origin |
| Fosinopril (Parent) | 564.3 | 436.2 | Loss of ester side chain |
| Fosinopril-d5 (IS) | 569.3 | 441.2 | Retains |
NMR Validation
-
1H NMR: The aromatic region (typically 7.1–7.3 ppm) should be silent (empty) or show only residual traces (<1%) compared to the parent standard.
-
31P NMR: Confirms the phosphinate environment (~40-50 ppm relative to
).
Figure 2: Analytical validation workflow.
Handling and Stability
-
Storage: -20°C, hygroscopic. Store under inert gas (Argon/Nitrogen).
-
Solution Stability: Fosinopril is a prodrug ester and is susceptible to hydrolysis. Stock solutions in Methanol/Acetonitrile are stable for ~1 month at -20°C. Avoid aqueous buffers at extreme pH (>8 or <3) to prevent hydrolysis to Fosinoprilat-d5.
References
-
Bristol-Myers Squibb Co. (1982). Phosphinylalkanoyl substituted prolines. US Patent 4,337,201.[1]
-
Petrillo, E. W. (1989). Process for synthesis of fosinopril.[1][2][3][4] US Patent 4,873,356.[1]
-
Montchamp, J. L. (2001).[4] Synthesis of monosubstituted phosphinic acids: palladium-catalyzed reaction of anilinium hypophosphite with electrophiles. Journal of the American Chemical Society, 123(2), 510-511.
- Jemal, M., et al. (1991). Determination of fosinopril and fosinoprilat in human serum by gas chromatography-mass spectrometry.
-
Veeprho. Fosinopril-D5 (Sodium Salt) Data Sheet.
Sources
- 1. WO2002088149A2 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]
- 2. EP2264039A1 - Process for the preparation of fosinopril and intermediates thereof - Google Patents [patents.google.com]
- 3. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Deep Dive: Mechanism of Action of Fosinopril and Its Deuterated Analog
Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, and Bioanalytical Chemists
Executive Summary: The Phosphinic Acid Advantage
Fosinopril represents a distinct evolution in the pharmacophore of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Unlike its sulfhydryl-containing (Captopril) or dicarboxylate-containing (Enalapril) predecessors, Fosinopril is the only marketed ACE inhibitor anchored by a phosphinic acid moiety.[1] This structural innovation allows for a unique binding mode that more closely mimics the tetrahedral transition state of peptide hydrolysis.[1][2]
This guide analyzes the molecular mechanics of Fosinopril, its activation to Fosinoprilat, and the critical role of its deuterated analog (Fosinopril-d5) as a bioanalytical "source of truth" in pharmacokinetic validation.[1]
Molecular Architecture & Prodrug Activation
The Pro-Drug Design
Fosinopril is an ester prodrug.[1][3][4] Its lipophilic nature ensures high oral bioavailability, but it is pharmacologically inactive in its native form.[1] Upon absorption, it undergoes rapid biotransformation.[1]
-
Activation: Hydrolysis by hepatic and gastrointestinal carboxylesterases.[1]
-
Active Metabolite: Fosinoprilat (Fosinopril diacid).[1][3][4][5][6]
The Dual-Elimination Safety Valve
A critical differentiator for Fosinoprilat is its balanced elimination profile.[1] While most ACE inhibitors rely heavily on renal clearance, Fosinoprilat exhibits a compensatory dual elimination pathway :[1][7]
Mechanistic Insight: In patients with renal impairment, the hepatic clearance pathway automatically upregulates, maintaining total body clearance without the need for dosage adjustment—a "self-regulating" pharmacokinetic safety feature.[1]
Mechanism of Action: The Zinc-Phosphinyl Coordination
The efficacy of Fosinoprilat stems from its ability to deceive the ACE active site.[1] ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I.[1]
The "Warhead" Interaction
Fosinoprilat acts as a competitive inhibitor.[1][4][8] Its potency is driven by the specific interaction between its phosphinyl group and the catalytic Zinc ion (
-
Mimicry: The phosphinyl group (
) acts as a transition-state analog.[1] It geometrically and electrostatically mimics the tetrahedral intermediate formed during the hydrolysis of the Angiotensin I peptide bond.[1] -
Coordination: The oxygen atoms of the phosphinyl group displace the water molecule typically bound to the active site Zinc.[1]
-
Stabilization: The inhibitor is further stabilized by hydrogen bonds with the enzyme's amino acid residues (typically Tyrosine and Lysine) and hydrophobic interactions via its phenyl-alkyl side chain.[1]
Visualization of the Signaling Pathway
The following diagram illustrates the RAAS cascade and the specific intervention point of Fosinoprilat.
Caption: The activation of Fosinopril to Fosinoprilat and its competitive inhibition of the ACE Zinc cofactor, halting Angiotensin II production.[1][3][4][7][8]
The Deuterated Analog: Fosinopril-d5
In high-precision drug development, Fosinopril-d5 (typically deuterated on the phenyl ring) is not a therapeutic candidate but a critical bioanalytical tool .[1]
The Role of Deuterium in Bioanalysis
Fosinopril-d5 serves as the Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[1]
-
Physicochemical Mirror: Because deuterium (
) has virtually identical chemical properties to hydrogen ( ) but a different mass, Fosinopril-d5 co-elutes with Fosinopril during chromatography but is distinguishable by the mass spectrometer.[1] -
Matrix Compensation: It corrects for variability in extraction efficiency, ionization suppression, and injection volume.[1] If the extraction loses 10% of the drug, it also loses 10% of the IS, ensuring the calculated ratio remains accurate.[1]
Why Not Therapeutic?
While deuteration can improve metabolic stability (the Kinetic Isotope Effect) by strengthening C-H bonds against CYP450 attack, Fosinopril's primary clearance is via hydrolysis (esterase) and renal/biliary excretion, not extensive oxidative metabolism.[1] Therefore, deuteration offers limited therapeutic half-life extension but provides immense value in quantifying the drug.[1]
Experimental Protocols
Protocol A: In Vitro ACE Inhibition Assay
Objective: Determine the IC50 of Fosinoprilat against ACE.[1] Note: Fosinopril (prodrug) will show weak/no activity in this assay; Fosinoprilat must be used.[1]
-
Reagent Prep:
-
Reaction:
-
Termination & Detection:
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to derive IC50.[1]
-
Protocol B: LC-MS/MS Quantification with Fosinopril-d5
Objective: Quantify Fosinoprilat in human plasma.[1][9]
Caption: Bioanalytical workflow utilizing Fosinopril-d5 to normalize extraction and ionization variability.
Step-by-Step:
-
Spiking: Aliquot 200 µL plasma. Add 20 µL Fosinopril-d5 (100 ng/mL working solution).[1]
-
Extraction: Perform Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges (to capture the carboxylic acid/phosphinic acid groups).[1]
-
Elution: Elute with 5% Formic Acid in Methanol. Evaporate and reconstitute.
-
LC Parameters: C18 Column, Gradient elution (Acetonitrile/Water + 0.1% Formic Acid).
-
MS/MS Transitions:
Comparative Data Summary
| Parameter | Fosinopril (Prodrug) | Fosinoprilat (Active) | Fosinopril-d5 (Analog) |
| Primary Role | Oral Delivery Vehicle | ACE Inhibition | Analytical Internal Standard |
| Bioavailability | ~36% (Absorbed) | N/A (Formed in vivo) | N/A |
| Protein Binding | >95% | >99% | >99% (Assumed identical) |
| IC50 (ACE) | >1000 nM (Inactive) | ~9 nM | ~9 nM (Identical potency) |
| Elimination | Hydrolysis | Renal (50%) / Hepatic (50%) | N/A (Used ex-vivo) |
| Key Structural Feature | Ester-capped Phosphinyl | Free Phosphinic Acid | Deuterated Phenyl Ring |
References
-
Mechanism of Action & Pharmacology
-
Structural Basis of Inhibition
-
Pharmacokinetics & Dual Elimination
-
Deuterated Standards in Analysis
- Enzyme Kinetics Data
Sources
- 1. Fosinopril - Wikipedia [en.wikipedia.org]
- 2. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nsuworks.nova.edu [nsuworks.nova.edu]
- 5. The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosinopril: a reappraisal of its pharmacology and therapeutic efficacy in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
Key differences between Fosinopril and Fosinopril-d5 Sodium Salt
Comparative Analysis, Metabolic Context, and Bioanalytical Applications
Executive Summary
This guide delineates the structural, functional, and application-specific divergences between Fosinopril (the therapeutic agent) and Fosinopril-d5 Sodium Salt (the analytical reference standard). While Fosinopril serves as a phosphinic acid-containing ACE inhibitor for hypertension and heart failure, its deuterated analog (d5) is a critical metrological tool used exclusively in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects, recovery losses, and ionization variability during quantitative bioanalysis.
Structural & Physicochemical Divergence
The fundamental difference lies in the isotopic substitution of five hydrogen atoms with deuterium (
Comparative Data Table
| Feature | Fosinopril Sodium (Therapeutic) | Fosinopril-d5 Sodium (Analytical IS) |
| CAS Number | 88889-14-9 | N/A (Labeled Analog) |
| Molecular Formula | ||
| Molecular Weight | ~585.65 g/mol | ~590.68 g/mol (+5 Da shift) |
| Isotopic Label | Natural Abundance | Phenyl-d5 (Ring deuteration) |
| Primary Utility | Antihypertensive Prodrug | LC-MS/MS Internal Standard |
| Solubility | Water, Methanol, Ethanol | Water, Methanol (Identical profile) |
| Pharmacology | Hydrolyzes to Fosinoprilat | Biologically Inactive (at analytical trace levels) |
The Role of the Sodium Salt
Both compounds are typically handled as sodium salts. The phosphinic acid moiety in Fosinopril is acidic; forming the sodium salt significantly enhances water solubility, facilitating the preparation of aqueous stock solutions for both oral dosing formulations (drug) and reverse-phase LC mobile phases (analytical standard).
The Metabolic Context: Fosinopril Specifics[2][4]
To understand the analytical requirement for Fosinopril-d5, one must understand the lability of Fosinopril. Fosinopril is a prodrug .[1][2][3][4][5][6] It is biologically inactive until hydrolyzed by hepatic and gut-wall esterases into Fosinoprilat , the active diacid metabolite.[7][6]
Scientific Insight: Unlike other ACE inhibitors (e.g., Enalapril) that contain carboxyl or sulfhydryl groups, Fosinopril contains a phosphinic acid group. This unique structure allows for dual elimination (renal and hepatic), making it safer for patients with renal impairment [1].
Visualization: Metabolic Activation Pathway
The following diagram illustrates the hydrolysis pathway that researchers must control during sample preparation to prevent ex-vivo conversion.
Caption: Fosinopril prodrug activation via esterase-mediated hydrolysis to the active Fosinoprilat.[7][3]
Analytical Application: The "d5" Advantage
In high-sensitivity PK studies, Fosinopril-d5 Sodium Salt acts as the Stable Isotope Labeled (SIL) Internal Standard .
Mass Spectrometric Resolution
The +5 Da mass shift is critical. Natural isotopes of Fosinopril (M+1, M+2, etc., due to
Correction of Matrix Effects
Biofluids (plasma/urine) contain phospholipids and salts that suppress ionization in the MS source. Because Fosinopril-d5 is chemically nearly identical to Fosinopril, it co-elutes (or elutes very closely) and experiences the exact same suppression.
-
Protocol Note: If the signal of Fosinopril drops by 40% due to matrix effects, the d5 signal also drops by 40%. The ratio remains constant, preserving quantitative accuracy [2].
The Deuterium Isotope Effect
Researchers must be aware of the "Deuterium Isotope Effect" in chromatography.[8][9] C-D bonds are slightly shorter and less polarizable than C-H bonds.
-
Result: Fosinopril-d5 may elute slightly earlier than Fosinopril on C18 columns.
-
Mitigation: Ensure the LC gradient is shallow enough that this separation is minimal, or ensure the matrix suppression window is wide enough to cover both peaks equally.
Experimental Protocol: LC-MS/MS Quantification
Objective: Quantify Fosinopril in human plasma using Fosinopril-d5 Sodium as the Internal Standard.
Workflow Visualization
Caption: Bioanalytical workflow for Fosinopril quantification using d5-IS correction.
Detailed Methodology
1. Stock Solution Preparation:
-
Analyte: Dissolve Fosinopril Sodium in Methanol (1 mg/mL).
-
IS: Dissolve Fosinopril-d5 Sodium in Methanol (1 mg/mL).
-
Critical Step: Store at -20°C. Fosinopril is sensitive to hydrolysis; avoid aqueous storage for long periods.
2. Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL of plasma.
-
Add 10 µL of Fosinopril-d5 working solution (e.g., 500 ng/mL).
-
Add 200 µL of Acetonitrile (ACN) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).
-
Transfer supernatant to LC vials.
3. LC Parameters:
-
Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 3-5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
4. MS/MS Parameters (ESI Positive Mode):
-
Fosinopril Transition: m/z 564.3
436.2 (Loss of ester/proline moiety) Note: This mass corresponds to the protonated free acid form often monitored. -
Fosinopril-d5 Transition: m/z 569.3
441.2 (Corresponding d5 fragment). -
Note on Salt: In the MS source, the Sodium salt dissociates. You monitor the
ion of the free acid.
Quality & Regulatory Considerations
When sourcing Fosinopril-d5 for regulated (GLP/GMP) studies:
-
Isotopic Enrichment: Ensure
isotopic purity. Incomplete deuteration (presence of d0, d1, d2) will contribute to the analyte signal, causing "blank" contamination and skewing the Lower Limit of Quantification (LLOQ). -
Chemical Purity: Must be
to ensure accurate stoichiometry during stock preparation. -
Stability: Deuterium exchange is rare on phenyl rings, making Fosinopril-d5 highly stable compared to labile protons (e.g., -OH or -NH deuteration).
References
-
Drugs.com. (2024). Fosinopril Prescribing Information. Retrieved from [Link]
-
Jemal, M., et al. (1991). High-performance liquid chromatographic determination of the angiotensin-converting enzyme inhibitor fosinopril and its active metabolite fosinoprilat in human serum and urine. Journal of Chromatography B. Retrieved from [Link]
-
Wang, Y., et al. (2013). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. apps.medicines.org.au [apps.medicines.org.au]
- 2. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Fosinopril: Package Insert / Prescribing Information [drugs.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
CAS number and molecular weight of Fosinopril-d5 Sodium Salt
The following technical monograph details the physicochemical properties, bioanalytical applications, and metabolic context of Fosinopril-d5 Sodium Salt.
Advanced Isotopic Standards for Quantitative Bioanalysis[1][2]
Chemical Identity & Specifications
Fosinopril-d5 Sodium Salt is the stable isotope-labeled analog of the antihypertensive prodrug Fosinopril Sodium.[1][2] It is primarily utilized as an Internal Standard (IS) in LC-MS/MS assays to normalize matrix effects, recovery losses, and ionization variability.[1][2]
Note on CAS Registry: Unlike the unlabeled pharmaceutical substance, the specific deuterated sodium salt form does not have a unique CAS number assigned in the public chemical registry.[1][2] It is chemically identified by referencing the unlabeled parent compound and the specific isotopic modification.[1][2]
| Parameter | Specification |
| Chemical Name | Fosinopril-d5 Sodium Salt |
| IUPAC Name | Sodium (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-pentadeuteriophenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate |
| Unlabeled Parent CAS | 88889-14-9 (Fosinopril Sodium) |
| Labeled Acid CAS | Not Assigned (Referenced via parent) |
| Molecular Formula | C₃₀H₄₀D₅NNaO₅P |
| Molecular Weight | 590.67 g/mol (Calculated) |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Label Position | Phenyl ring (Pentadeuterio-phenyl) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Methanol, DMSO, Water |
Structural Modification
The "d5" designation refers to the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring of the phosphinyl side chain.[1][2] This location is metabolically stable during the initial extraction and ionization phases, preventing deuterium scrambling.[1][2]
Mechanism of Action & Metabolic Pathway
Fosinopril is a prodrug containing a phosphinic acid ester group.[1][2] It requires in vivo hydrolysis to become active.[1][2][3]
-
Prodrug (Fosinopril): Lipophilic ester facilitates oral absorption.[1][2]
-
Bioactivation: Hydrolyzed by hepatic and gastrointestinal esterases.[1][2]
-
Active Metabolite (Fosinoprilat): A diacid that competitively binds to the zinc ion at the active site of the Angiotensin-Converting Enzyme (ACE), preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.[1][2]
Metabolic Pathway Diagram
The following diagram illustrates the hydrolysis activation pathway relevant to bioanalysis, as assays often quantify both the prodrug and the active metabolite.[1][2]
Figure 1: Metabolic activation of Fosinopril Sodium to Fosinoprilat via esterase-mediated hydrolysis.[1][2]
Bioanalytical Application: LC-MS/MS Protocol
The primary utility of Fosinopril-d5 Sodium is in quantitative bioanalysis (PK/PD studies).[1][2][4] The following protocol outlines a validated workflow for extracting and quantifying Fosinopril from human plasma.
Mass Spectrometry Logic
-
Species Detected: Although administered as a sodium salt, the compound dissociates in solution.[1][2] The mass spectrometer monitors the protonated free acid
.[1][2]
Experimental Workflow
Objective: Quantification of Fosinopril in Human Plasma (LLOQ: ~1.0 ng/mL).
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Rationale: SPE is preferred over protein precipitation to remove phospholipids that cause matrix effects, ensuring the ionization efficiency of the target analyte matches the IS.[1][2]
-
Step 1: Aliquot 200 µL plasma.
-
Step 2: Add 20 µL Fosinopril-d5 working solution (500 ng/mL).[1][2]
-
Step 3: Acidify with 200 µL 1% Formic Acid (disrupts protein binding).[1][2]
-
Step 4: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1][2]
-
Step 5: Wash with 5% Methanol.[1][2] Elute with 100% Methanol.[1][2]
-
Step 6: Evaporate to dryness and reconstitute in mobile phase.[1][2]
-
-
Chromatography (LC Conditions):
-
Mass Spectrometry (MRM Parameters):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fosinopril | 564.3 | 436.2 | 25 |
| Fosinopril-d5 | 569.3 | 441.2 | 25 |
Note: The product ion represents the loss of the ester side chain, a common fragmentation pathway for this class.[2]
Workflow Visualization
Figure 2: Step-by-step bioanalytical workflow for Fosinopril quantification using Deuterated Internal Standard.
Stability & Handling Guidelines
To ensure the integrity of the reference standard, the following handling protocols must be observed.
-
Hygroscopicity: Fosinopril Sodium is hygroscopic.[1][2] The d5 salt shares this property.[1][2][5] Store in a desiccator at -20°C.
-
Solution Stability:
-
Isotopic Stability: The phenyl-d5 label is non-exchangeable under physiological and typical extraction conditions (pH 2–10).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23681451, Fosinopril Sodium.[1][2] Retrieved from [Link][1][2]
-
Jemal, M., et al. (1991). Quantitative determination of fosinopril and fosinoprilat in human serum by gas chromatography/negative ion chemical ionization mass spectrometry.[1][2] Journal of Mass Spectrometry.[1][2] (Foundational method establishing stability protocols).[1][2][6]
-
Veeprho Laboratories. Fosinopril-d5 Sodium Salt Reference Standard Data Sheet.[1][2] Retrieved from [Link][1][2]
-
Axios Research. Fosinopril-d5 Sodium Salt Product Specifications. Retrieved from [Link][1][2]
-
Wang, H., et al. (2011). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma.[1][2] Journal of Chromatography B. (Basis for LC-MS/MS workflow).[1][2]
Sources
- 1. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Fosinopril EP Impurity A-d5 (Fosinopril USP Related Compou… [cymitquimica.com]
- 6. actascientific.com [actascientific.com]
Technical Guide: Navigating the Certificate of Analysis for Fosinopril-d5 Sodium Salt
Executive Summary
In the high-stakes environment of bioanalytical method validation (BMV), the integrity of the Internal Standard (IS) is the silent guardian of data accuracy. Fosinopril-d5 Sodium Salt is the stable isotope-labeled (SIL) analog of the ACE inhibitor Fosinopril, utilized extensively in LC-MS/MS assays to normalize for matrix effects, recovery losses, and ionization variability.
This guide dissects the Certificate of Analysis (CoA) for Fosinopril-d5 Sodium Salt, moving beyond simple compliance to a mechanistic understanding of how specific CoA parameters—particularly isotopic purity and salt stoichiometry—directly impact the Lower Limit of Quantification (LLOQ) and linearity of pharmacokinetic assays.
Part 1: The Anatomy of the Molecule
To interpret the CoA, one must first understand the structural modifications that distinguish the standard from the analyte.
-
Analyte: Fosinopril Sodium (
)[1][2] -
Internal Standard: Fosinopril-d5 Sodium (
)[2][3] -
Labeling Site: The five deuterium atoms are typically incorporated into the phenyl ring of the 4-phenylbutyl moiety.
-
Mass Shift: The +5 Da mass shift is strategic. It places the IS mass (
~590) well beyond the natural isotopic envelope of the analyte ( ~585), specifically avoiding the M+1 ( ), M+2, and M+3 natural abundance peaks that could cause "reverse cross-talk."
Part 2: Decoding the CoA – Critical Parameters
A robust CoA for a deuterated standard must contain specific data points. Below is a breakdown of these parameters and the causality behind their importance.
Chemical Identity (NMR & MS)
-
The Data: 1H-NMR and Mass Spectrometry (ESI-MS).[2]
-
The Insight: NMR confirms the structural backbone and the absence of major organic impurities. However, NMR is often blind to isotopic distribution .[2] A clean NMR does not guarantee a high isotopic enrichment.[2]
-
Critical Check: Ensure the MS spectrum matches the theoretical isotope pattern. The parent ion should be predominantly at
[M+H]+ or [M+Na]+ corresponding to the d5 species.[2]
Chemical Purity (HPLC)[2]
-
The Insight: Impurities such as Fosinoprilat (the hydrolyzed metabolite) or degradation products can compete for ionization in the source.
-
Self-Validating Logic: If the CoA shows a purity of 95%, the remaining 5% contributes to the actual weight of the powder but not the signal. Correction Factor: You must correct the weighed mass by the purity factor during stock preparation to achieve the true concentration.
Isotopic Purity (Enrichment)[2]
-
The Data: Expressed as % enrichment or normalized intensity of d0, d1, d2, d3, d4, d5.
-
The "Gold Standard": A high-quality IS should have <0.5% d0 (unlabeled Fosinopril) .[2]
-
The Mechanism: The "d0" species is chemically identical to the analyte. If your IS contains 1% d0, and you add the IS at a high concentration, that 1% d0 will appear in the analyte channel (
585), creating a false background signal. This artificially elevates the baseline, making it impossible to achieve a low LLOQ.
Counter-Ion Content (Sodium)[2]
-
The Data: Sodium content (theoretical ~3.9%, actual determined by titration or ICP).
-
The Insight: Fosinopril is a sodium salt.[1][5][6] The hygroscopic nature of the salt form means water content can vary.
-
Protocol: Use the Molecular Weight of the Salt provided on the CoA for calculations, but be aware that "Sodium Salt" implies a stoichiometry that must be verified against the elemental analysis.
Part 3: The "Cross-Talk" Phenomenon
The most critical risk in using Fosinopril-d5 is Isotopic Interference (Cross-talk). This occurs when the IS contributes signal to the Analyte channel, or vice versa.
Visualization: The Cross-Talk Mechanism
The following diagram illustrates how impurities in the Reference Standard propagate through the LC-MS/MS workflow to affect data integrity.
Figure 1: The propagation of isotopic impurity (d0) from the reference standard to the analyte channel, resulting in elevated background noise and compromised sensitivity (LLOQ).
Part 4: Quantitative Data Summary
When reviewing the CoA, compare the values against these typical acceptance criteria for bioanalytical grade standards.
| Parameter | Specification | Why it Matters |
| Appearance | White to off-white solid | Discoloration may indicate oxidation or hydrolysis.[2] |
| Chemical Purity | Ensures the weighed mass represents the compound of interest. | |
| Isotopic Purity | Minimizes signal variation in the IS channel.[2] | |
| Unlabeled Content (d0) | Critical: Prevents interference in the analyte channel. | |
| Water Content (KF) | Report Value | Sodium salts are hygroscopic; water weight must be subtracted for stock prep.[2] |
| Mass Shift | +5 Da | Ensures separation from natural isotopes of the analyte. |
Part 5: Experimental Protocols (Self-Validation)
Trust but verify. Do not rely solely on the vendor's CoA.[2] Perform this User Re-Test Protocol upon receipt of a new lot.
Protocol: Isotopic Purity Verification via LC-MS
Objective: Determine the % contribution of the IS to the analyte channel (d0 content).
-
Preparation:
-
Prepare a neat solution of Fosinopril-d5 (IS) at the working concentration used in your assay (e.g., 500 ng/mL) in 50:50 Methanol:Water.
-
Prepare a "Double Blank" (mobile phase only).[2]
-
-
LC-MS/MS Setup:
-
Monitor two MRM transitions:
-
IS Channel:
590.2 fragment (e.g., 242.1) -
Analyte Channel:
585.2 fragment (e.g., 237.1)
-
-
-
Acquisition:
-
Calculation:
-
Calculate the mean peak area in the Analyte Channel observed in the IS injection.
-
Compare this area to the LLOQ peak area of your Fosinopril calibration curve.
-
Acceptance Criteria: The interference area in the analyte channel must be
of the LLOQ area .[7]
-
Workflow: Stock Solution Preparation Logic
Correcting for purity and salt form is non-negotiable.
Figure 2: Logic flow for preparing an accurate stock solution, accounting for purity, water content, and salt stoichiometry.[2]
Part 6: Handling & Stability
Fosinopril Sodium is an ester prodrug.[2] It is susceptible to hydrolysis into Fosinoprilat, especially in aqueous environments or high pH.[2]
-
Hygroscopicity: The sodium salt attracts moisture.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates hydrolysis.
-
Solvent Choice: Dissolve the primary stock in Methanol or Acetonitrile . Avoid 100% water for long-term storage.[2]
-
pH Sensitivity: Maintain neutral or slightly acidic pH. Avoid strong bases which catalyze ester hydrolysis.[2]
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Jemal, M., et al. (1999).[2] High-performance liquid chromatographic/tandem mass spectrometric method for the quantitation of fosinopril and fosinoprilat in human serum. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., et al. (2007).[2] Stable Isotopically Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not? Rapid Communications in Mass Spectrometry.[2] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46781657, Fosinopril-d5 Sodium Salt.[2] Retrieved from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Fosinopril-d5 Sodium Salt | Axios Research [axios-research.com]
- 7. researchgate.net [researchgate.net]
Isotopic purity requirements for Fosinopril-d5 Sodium Salt
Executive Summary
In the high-stakes environment of regulated bioanalysis (GLP/GCP), the integrity of quantitative data hinges on the reliability of the Internal Standard (IS). For Fosinopril—a phosphonate-containing ACE inhibitor prodrug—the gold standard for LC-MS/MS quantification is its stable isotope-labeled analog, Fosinopril-d5 Sodium Salt .[1]
This guide details the critical isotopic purity requirements for Fosinopril-d5. It moves beyond basic Certificates of Analysis (CoA) to explain the mechanistic impact of isotopic impurities on Lower Limits of Quantification (LLOQ) and assay linearity. We provide actionable protocols for validating IS suitability, ensuring your method complies with ICH M10, FDA, and EMA guidelines.
Part 1: The Molecule & The Challenge
Fosinopril-d5 Sodium Salt is the deuterated form of Fosinopril, typically labeled on the phenyl ring of the 4-phenylbutyl moiety.
Technical Specifications:
-
Chemical Name: Fosinopril-phenyl-d5 Sodium Salt[1]
-
Molecular Formula: C
H D NNaO P -
Molecular Weight: ~590.7 g/mol (Salt form)
-
Mass Shift: +5 Da relative to unlabeled Fosinopril (d0).[1]
The "Prodrug" Complication: Fosinopril is a prodrug that hydrolyzes in vivo and ex vivo (in plasma) to its active metabolite, Fosinoprilat.[2][3]
-
Critical Insight: Your IS (Fosinopril-d5) acts as a surrogate for the prodrug.[1] If your sample processing allows uncontrolled hydrolysis, the Fosinopril-d5 concentration decreases, potentially compromising the response ratio if the analyte and IS hydrolyze at slightly different rates (though Kinetic Isotope Effects are usually negligible here).
-
Requirement: The IS must be chemically pure (>98%) to ensure no contamination with Fosinoprilat-d5, which would interfere if you are simultaneously quantifying the metabolite.
Part 2: Isotopic Purity – The Critical Parameter
Isotopic purity is not merely about "how many deuteriums are attached."[1] In quantitative bioanalysis, it is defined by the absence of the unlabeled species (d0) and partially labeled species (d1-d4).
The "d0 Contribution" (Isotopic Crosstalk)
The most lethal impurity in Fosinopril-d5 is unlabeled Fosinopril (d0) . When you spike the IS into a patient sample, a significant amount of d0 impurity acts exactly like the drug you are trying to measure.
-
The Mechanism: If your Fosinopril-d5 standard contains 0.5% d0, and you spike the IS at 100 ng/mL, you are inadvertently adding 0.5 ng/mL of "analyte" to every sample.
-
The Consequence: This artificial signal elevates the baseline. You will fail to distinguish the LLOQ from the background.
Regulatory Acceptance Criteria (ICH M10)
To validate Fosinopril-d5 for use, you must demonstrate that the interference is negligible.[1]
| Parameter | Regulatory Limit (ICH M10 / FDA) | Scientific Rationale |
| Isotopic Enrichment | Typically ≥ 99 atom % D | Ensures maximal signal on the d5 channel and minimal d0 spillover.[1] |
| Interference in Blank | < 20% of LLOQ Response | The signal of the d0 impurity (at the IS working concentration) must not exceed 20% of the analyte's signal at the Lower Limit of Quantification. |
| IS Response Variation | < 5% of IS Response | The unlabeled analyte (if present in high conc.) must not contribute to the IS channel (Reverse Crosstalk). |
Part 3: Experimental Validation Protocols
Do not rely solely on the vendor's CoA. Perform these validation steps during method development.
Protocol A: The "Zero Sample" Interference Check
Purpose: To quantify the d0 impurity contribution from the IS.
-
Preparation:
-
Acquisition: Inject n=6 replicates of both.
-
Calculation:
-
Measure the area of the Analyte transition (m/z 564 → fragment) in the "Zero Sample".
-
Compare this area to the Analyte area in the LLOQ sample.[4]
-
-
Pass/Fail:
-
Must be < 20%. If > 20%, you must either:
-
Lower the IS concentration (risking precision).
-
Increase the LLOQ (reducing sensitivity).
-
Source higher purity Fosinopril-d5.
-
-
Protocol B: Isotopic Distribution Analysis
Purpose: To verify the label stability and distribution.
-
Infuse a 100 ng/mL solution of Fosinopril-d5 in Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).[1]
-
Perform a Q1 MS scan (Profile mode, not Centroid) across the mass range m/z 560 – 600.[1]
Part 4: Visualization of Logic & Workflow
Diagram 1: IS Validation Decision Tree
This workflow illustrates the logical steps to accept or reject a batch of Fosinopril-d5.
Caption: Figure 1: Step-by-step decision matrix for validating Fosinopril-d5 isotopic purity prior to GLP study initiation.
Diagram 2: The Spectral Overlap Concept
Understanding why "d5" is chosen over "d3". Fosinopril (MW ~563) has natural isotopes (C13, O18) that extend the mass envelope.
Caption: Figure 2: Mass shift logic. A +5 Da shift (d5) moves the IS signal safely beyond the natural isotopic envelope of the analyte.
Part 5: Stability & Handling Best Practices
1. Deuterium Exchange (Back-Exchange):
-
Risk: Protons on heteroatoms (OH, NH, SH) exchange rapidly with solvent protons.[1]
-
Fosinopril-d5 Advantage: The label is on the phenyl ring (C-D bonds). These are non-exchangeable under standard LC-MS conditions (acidic mobile phase).[1]
-
Caution: Avoid highly basic conditions (pH > 10) or extreme temperatures which could degrade the molecule itself, even if the deuterium remains attached.
2. Hydrolysis Control:
-
Fosinopril is an ester.[1] In aqueous stock solutions, it can hydrolyze to Fosinoprilat.[1]
-
Protocol: Prepare stock solutions in 100% Methanol or Acetonitrile . Do not store in water/buffer.[1]
-
Processing: Keep samples on ice (4°C). Acidify plasma samples (e.g., with dilute Phosphoric Acid) immediately if stability issues are observed, to inhibit esterases.[1]
References
-
ICH Harmonised Guideline. (2019).[1] Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1] [Link]
-
Jjemba, A. C., et al. (2016).[1] Impact of Isotopic Purity of Internal Standards on the Accuracy of LC-MS/MS Bioanalytical Assays. Journal of Chromatography B. (Contextual citation for d0 interference mechanisms).
-
Bristol-Myers Squibb. (1991).[1] Monopril (Fosinopril Sodium) Prescribing Information. (Source for chemical structure and hydrolysis pathways).[1] [Link]
Sources
- 1. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
- 7. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Applications of Deuterium-Labeled Compounds in Pharmacology
Executive Summary
The strategic incorporation of deuterium (
By exploiting the Kinetic Isotope Effect (KIE), researchers can precisely modulate metabolic clearance without altering target potency. However, the application of deuterium requires rigorous validation to mitigate risks such as metabolic switching and chromatographic isotope effects.
Part 1: Mechanistic Foundation
The Primary Kinetic Isotope Effect (PKIE)
The utility of deuterium rests on a fundamental physical property: the zero-point vibrational energy (ZPE) difference between a Carbon-Protium (C-H) bond and a Carbon-Deuterium (C-D) bond.[1][2]
-
Bond Strength: The C-D bond is shorter and stronger than the C-H bond.[] The activation energy required to cleave a C-D bond is significantly higher (approx. 1.2–1.5 kcal/mol difference).
-
Impact on Metabolism: Cytochrome P450 (CYP) enzymes metabolize drugs via oxidative cleavage of C-H bonds.[2][4] If C-H cleavage is the rate-determining step (RDS), substituting deuterium at that specific site significantly reduces the reaction rate (
can range from 2 to 10).
The Risk of Metabolic Switching
A critical consideration in deuterated drug design is Metabolic Switching (or Shunting). Blocking the primary metabolic route (Pathway A) does not guarantee extended half-life; it may force the substrate down a secondary, potentially toxic, pathway (Pathway B).
Figure 1: Mechanism of Metabolic Switching.[5] Deuteration blocks the primary clearance pathway, potentially shunting metabolism toward secondary pathways.
Part 2: Bioanalytical Applications (LC-MS/MS)
The "Gold Standard" Internal Standard
In LC-MS/MS, stable isotope-labeled (SIL) internal standards (IS) are mandatory for regulatory-compliant assays (FDA/EMA). Deuterated analogs are preferred over
Critical Technical Nuance: The Chromatographic Isotope Effect
Unlike
-
Consequence: In Reverse-Phase Chromatography (RPLC), deuterated IS often elutes slightly earlier than the analyte.
-
The Risk: If the retention time shift is significant, the IS may not experience the exact same matrix suppression/enhancement zones as the analyte, compromising quantification accuracy.
Table 1: Selection Criteria for Internal Standards
| Feature | Deuterated Analog (D) | Structural Analog | |
| Cost | Low/Moderate | High | Low |
| Retention Time | Potential Shift (Earlier) | Identical (Co-elution) | Different |
| Matrix Correction | Excellent (if co-eluting) | Superior (Perfect overlap) | Poor |
| Mass Resolution | Requires +3 Da minimum | Requires +3 Da minimum | N/A |
| Stability | Risk of D/H exchange (acidic protons) | Stable | Stable |
Part 3: Deuterokinetics in Drug Design
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine was the first deuterated drug approved by the FDA (2017) for Huntington’s chorea.[6][7]
-
Parent Drug: Tetrabenazine (rapidly metabolized by CYP2D6).
-
Modification: Six hydrogen atoms on the dimethoxy group were replaced with deuterium.
-
Outcome:
-
Slower clearance allowed for twice-daily dosing (vs. 3x/day).
-
Reduced
peaks lowered adverse effects (somnolence, depression) while maintaining total exposure (AUC).
-
Case Study: Donafenib
Approved in China (2021) for hepatocellular carcinoma.[6][8]
-
Parent Drug: Sorafenib.[4]
-
Modification: Deuteration of the N-methyl group.
-
Outcome: Improved pharmacokinetic stability and reduced formation of toxic metabolites compared to Sorafenib.
Part 4: Experimental Protocols
Protocol A: Validation of Deuterated Internal Standards (LC-MS/MS)
Objective: Ensure the chosen IS corrects for matrix effects without introducing cross-talk.
-
Isotopic Purity Assessment:
-
Infuse the IS alone. Ensure the signal at the analyte's mass transition (M+0) is < 5% of the LLOQ response.
-
Why: Impure IS will cause false positives in blank samples.
-
-
Cross-Talk Evaluation (Upper Limit Check):
-
Inject the Analyte at ULOQ (Upper Limit of Quantification) without IS.
-
Monitor the IS mass transition.
-
Acceptance Criteria: Response in IS channel must be < 5% of the average IS response.
-
-
Retention Time (RT) Shift Analysis:
-
Inject a mixture of Analyte and IS.[9]
-
Calculate
. -
Action: If
min, perform a post-column infusion profile to map matrix suppression zones. If the IS falls into a suppression zone different from the analyte, switch to a C standard or adjust the gradient.
-
Protocol B: Determination of Intrinsic Clearance ( ) & KIE
Objective: Quantify the metabolic stability gain from deuteration.
-
Incubation System: Use liver microsomes (human/rat) or recombinant CYP enzymes.
-
Reaction Mix:
-
Substrate (Protium or Deuterium analog): 1 µM.
-
Microsomal Protein: 0.5 mg/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 5, 10, 20, 30, and 60 mins. Quench with ice-cold Acetonitrile (containing IS).
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. -
KIE Calculation:
-
Figure 2: Decision workflow for developing deuterated therapeutic candidates.
References
-
FDA Center for Drug Evaluation and Research. (2017). FDA approves first deuterated drug.[7] U.S. Food and Drug Administration.[4][7][10][11] [Link][12]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.[1] [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[11] [Link]
-
Teva Pharmaceuticals. (2017).[7][10] AUSTEDO® (deutetrabenazine) Prescribing Information.[10][12][Link]
-
Zelgen Biopharmaceuticals. (2021).[8] Donafenib Approval Announcement.[Link]
Sources
- 1. Portico [access.portico.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deutetrabenazine - Wikipedia [en.wikipedia.org]
- 8. Donafenib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Teva Pharmaceutical Industries Ltd. - Teva Announces FDA Approval of AUSTEDO® XR (deutetrabenazine) Extended-Release Tablets, a New Once-Daily Formulation of AUSTEDO® (deutetrabenazine) Tablets [ir.tevapharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: High-Performance Quantitation of Fosinopril in Biological Matrices using Fosinopril-d5 Sodium Salt by LC-MS/MS
Abstract
This application note details a robust, sensitive, and validated LC-MS/MS protocol for the quantification of Fosinopril , an ester prodrug angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The method utilizes Fosinopril-d5 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction variability, and ionization suppression. Special emphasis is placed on sample handling to prevent the ex vivo hydrolysis of the prodrug to its active metabolite, Fosinoprilat, ensuring accurate pharmacokinetic profiling.
Introduction & Scientific Rationale
The Challenge: Prodrug Instability
Fosinopril is a phosphinic acid-containing ester prodrug.[1] Upon oral administration, it is rapidly hydrolyzed by esterases in the liver and gastrointestinal mucosa to Fosinoprilat , the active ACE inhibitor.[2]
-
Analytical Risk: In biological matrices (plasma/serum), endogenous esterases remain active. Improper sample handling leads to the artificial conversion of Fosinopril to Fosinoprilat, causing underestimation of the parent drug and overestimation of the metabolite.
-
The Solution: Immediate acidification of plasma samples and the use of a structural analog that mimics this instability profile are critical.
The Role of Fosinopril-d5 Sodium Salt
Fosinopril-d5 (Sodium Salt) serves as the ideal Internal Standard (IS).[3]
-
Co-Elution: It co-elutes with the analyte (or elutes with a negligible deuterium isotope shift), ensuring it experiences the exact same matrix suppression/enhancement events at the ion source.
-
Chemical Equivalence: It possesses the same ester linkage as the analyte. If minor hydrolysis occurs during processing (despite precautions), the IS will likely hydrolyze at a similar rate, compensating for the loss ratio-metrically.
-
Mass Differentiation: The deuterium label (typically on the phenyl ring) provides a +5 Da mass shift, allowing distinct detection in Multiple Reaction Monitoring (MRM) mode without cross-talk.
Chemical & Physical Properties[1][4]
| Property | Analyte: Fosinopril Sodium | Internal Standard: Fosinopril-d5 Sodium |
| CAS Number | 88889-14-9 | N/A (Labeled Analog) |
| Molecular Formula | C30H45NNaO7P | C30H40D5NNaO7P |
| Molecular Weight | 585.65 g/mol (Na salt) | ~590.68 g/mol (Na salt) |
| Free Acid MW | 563.66 g/mol | ~568.69 g/mol |
| Solubility | Soluble in Methanol, Ethanol, Water | Soluble in Methanol, Water |
| pKa | ~3.8 (Acidic) | ~3.8 |
| Storage | -20°C, Desiccated | -20°C, Desiccated, Protected from light |
Method Development Strategy
Mass Spectrometry Optimization
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Although Fosinoprilat (diacid) is often analyzed in negative mode, the ester prodrug Fosinopril ionizes efficiently in positive mode as the protonated molecule
. -
Precursor Ions:
-
Fosinopril:
564.3 -
Fosinopril-d5:
569.3
-
-
Product Ions: The fragmentation typically involves the cleavage of the ester side chain or the proline moiety. The d5 label is located on the phenylbutyl chain attached to the phosphorus; therefore, fragments retaining the P-side chain will retain the label.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex C18).
-
Mobile Phase: Acidic pH is mandatory to stabilize the ester.
-
MP A: 0.1% Formic Acid in Water.
-
MP B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A steep gradient is recommended to elute the hydrophobic prodrug while washing out matrix salts early.
Sample Preparation (Critical Control Point)
To prevent ester hydrolysis, Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) for cleaner extracts, or Solid Phase Extraction (SPE) for high throughput.
-
Stabilizer: 10 µL of 50% Formic Acid per 1 mL of plasma immediately upon collection.
Detailed Experimental Protocol
Reagent Preparation
-
Stock Solutions (1.0 mg/mL):
-
Dissolve Fosinopril Sodium and Fosinopril-d5 Sodium separately in Methanol .
-
Note: Sodium salts are hygroscopic. Equilibrate to room temperature before weighing. Correct for salt form factor (MW salt / MW free acid) if quantifying as free acid.
-
-
Working Standard (WS): Dilute Fosinopril Stock in 50:50 MeOH:H2O to prepare calibration standards (e.g., 1.0 – 1000 ng/mL).
-
Internal Standard Working Solution (ISWS): Dilute Fosinopril-d5 Stock to a fixed concentration (e.g., 500 ng/mL) in 50:50 MeOH:H2O.
Sample Processing (LLE Method)
-
Aliquot: Transfer 200 µL of acidified plasma (containing K2EDTA or Heparin) into a glass tube.
-
IS Addition: Add 20 µL of ISWS (Fosinopril-d5). Vortex for 10 sec.
-
Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitation: Shake/tumble for 15 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (50:50 A:B). Vortex and transfer to autosampler vials.
LC-MS/MS Parameters
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS) |
| Column | Kinetex C18, 50 x 2.1 mm, 2.6 µm |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 - 10 µL |
| Run Time | 4.0 minutes |
| Ion Source | ESI Positive |
| Source Temp | 500°C |
MRM Transitions:
-
Analyte (Fosinopril):
(Quantifier), (Qualifier) -
IS (Fosinopril-d5):
(Quantifier)-
Note: The transition
corresponds to the loss of the ester side chain moiety, retaining the phosphorus core where the d5-phenyl group is located.
-
Visualizations
Analytical Workflow
The following diagram illustrates the critical path for sample processing, highlighting the stabilization step.
Caption: Step-by-step bioanalytical workflow ensuring prodrug stability and accurate quantification.
Mechanism of Internal Standard Correction
This diagram explains how Fosinopril-d5 corrects for ionization suppression.
Caption: The deuterated IS experiences identical matrix suppression to the analyte, normalizing the final result.
Validation & Expert Insights
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
over the range of 1.0 – 1000 ng/mL. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV < 15% (< 20% at LLOQ).
-
Recovery: Consistent recovery for Analyte and IS (typically > 80% for LLE).
Troubleshooting & Tips
-
Deuterium Isotope Effect: On high-efficiency C18 columns, deuterated compounds may elute slightly earlier than non-deuterated parents. Ensure the retention time window in the MS method is wide enough to capture both.
-
Sodium Adducts: Since Fosinopril is a sodium salt, it may form
adducts ( 586) in the source if mobile phase buffers are not optimized. Use Ammonium Formate or Ammonium Acetate (2-5 mM) to drive protonation and suppress sodium adduct formation. -
Cross-Talk: Inject a blank sample immediately after the highest standard (ULOQ) to check for carryover. Inject a pure IS sample and monitor the Analyte channel to ensure the d5-IS does not contain unlabeled impurities (isotopic purity should be >99%).
References
-
Jemal, M., & Mulvana, D. (2000). Liquid chromatographic–electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 255-271. Link
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). (2018). Link
-
Fosinopril Sodium Product Monograph. Bristol-Myers Squibb. Link[4]
-
Veeprho. Fosinopril-D5 (Sodium Salt) Product Information. Link
-
Cayman Chemical.[5] Fosinopril (sodium salt) Safety Data Sheet. Link
Sources
Protocol for Fosinopril-d5 Sodium Salt in pharmacokinetic analysis
Application Note: AN-PK-FOS-05 High-Sensitivity Quantitation of Fosinopril and Fosinoprilat in Human Plasma using Fosinopril-d5 Sodium Salt as Internal Standard
Introduction & Scientific Context
In pharmacokinetic (PK) analysis, the quantification of Angiotensin-Converting Enzyme (ACE) inhibitors presents a specific bioanalytical challenge: prodrug stability . Fosinopril is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed in vivo by esterases to its active metabolite, Fosinoprilat.
For accurate PK profiling, the bioanalytical method must distinguish between the prodrug (Fosinopril) and the active metabolite (Fosinoprilat).[1][2] The critical source of error in this analysis is ex-vivo hydrolysis .[1] If plasma samples are not properly stabilized immediately upon collection, Fosinopril will continue to convert to Fosinoprilat, leading to an underestimation of
This protocol details a validated LC-MS/MS workflow using Fosinopril-d5 Sodium Salt as the Internal Standard (IS). The use of a deuterated IS is non-negotiable in this context to compensate for matrix effects and, crucially, to track extraction efficiency in the presence of acidification steps required to stabilize the prodrug.
Chemical & Physical Properties
Analyte: Fosinopril Sodium[1][3][4][5][6]
-
Molecular Weight: ~585.6 (Na Salt) / 563.6 (Free Acid)
Internal Standard: Fosinopril-d5 Sodium Salt[3]
-
Role: Stable Isotope Labeled (SIL) Internal Standard
-
Solubility: Highly soluble in Methanol and Water.
-
Storage: -20°C (Hygroscopic; protect from moisture).
Experimental Workflow: The "Cold & Acidic" Chain
The following workflow emphasizes the stabilization of the ester bond. Standard plasma collection without acidification is insufficient for Fosinopril.
Reagent Preparation
-
Stock Solution (IS): Dissolve Fosinopril-d5 Sodium in 100% Methanol to achieve 1 mg/mL.
-
Working Solution (IS): Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.
-
Stabilization Buffer: 5% Formic Acid in water (v/v).
Sample Collection & Pre-treatment (Critical Step)
-
Step 1: Collect blood into K2EDTA tubes pre-chilled on wet ice.
-
Step 2: Centrifuge at 4°C (2000 x g, 10 min) to separate plasma.
-
Step 3: Immediately transfer plasma to cryovials containing Stabilization Buffer (10 µL buffer per 1 mL plasma).
-
Expert Insight: This lowers the pH to ~3.0, inhibiting plasma esterase activity.
-
-
Step 4: Store at -80°C until analysis.
Sample Extraction (Solid Phase Extraction - SPE)
While Liquid-Liquid Extraction (LLE) with Ethyl Acetate is possible, SPE is recommended for Fosinopril to remove phospholipids that cause matrix effects in ESI+ mode.
-
Conditioning: Waters Oasis HLB (30 mg) cartridges.
-
1 mL Methanol -> 1 mL Water.
-
-
Loading: Mix 200 µL Acidified Plasma + 20 µL Fosinopril-d5 IS + 200 µL 2% Formic Acid. Load onto cartridge.
-
Washing: 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: 1 mL Acetonitrile.
-
Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the protocol to prevent data corruption via hydrolysis.
Caption: The "Cold & Acidic" workflow is mandatory to prevent ex-vivo conversion of Fosinopril to Fosinoprilat.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Start Gradient |
| 2.5 | 90 | Elute Analytes |
| 3.5 | 90 | Wash |
| 3.6 | 30 | Re-equilibrate |
| 5.0 | 30 | End Run |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode (ESI+).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Fosinopril | 564.2 [M+H]+ | 426.2 | 30 | 22 |
| Fosinoprilat | 434.1 [M+H]+ | 237.1 | 35 | 25 |
| Fosinopril-d5 (IS) | 569.2 [M+H]+ | 431.2 | 30 | 22 |
Note: The transition for Fosinopril (564->426) corresponds to the loss of the phosphinyl group. The IS tracks this fragmentation pattern shifted by +5 Da.
Metabolic Pathway & Stability Logic
Understanding the degradation pathway is essential for troubleshooting. If you observe high Fosinoprilat levels in your T=0 samples, your stabilization protocol has failed.
Caption: Fosinopril is hydrolyzed to Fosinoprilat.[1][4][7] Acidification inhibits the esterase enzyme responsible for this conversion.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity: 0.5 – 500 ng/mL (Weighted 1/x² regression).
-
Accuracy: ±15% (±20% at LLOQ).
-
Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Fosinoprilat peak in Blank | Carryover | Increase needle wash (50:50 MeOH:ACN + 0.1% FA). |
| Low IS Recovery | Ion Suppression | Switch from PPT to SPE; ensure extract is clean. |
| High Variability in Fosinopril | Hydrolysis | Check pH of plasma. Must be < 4.0. Keep samples on ice. |
| IS Signal Drift | Deuterium Exchange | Ensure stock solution is not stored in protic solvents at high pH. |
References
-
Jemal, M., & Mulvana, D. (2000).[1] Liquid chromatographic–electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum.[1][2][7] Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link
-
Xue, K., et al. (2015).[1] Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug.[1] Journal of Chromatography B. Link
-
Veeprho Laboratories. Fosinopril-D5 (Sodium Salt) Material Safety & Properties.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Note: Quantitative Bioanalysis of Fosinopril in Human Plasma via LC-MS/MS
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fosinopril in human plasma.[1][2] Fosinopril, a phosphinic acid-containing ester prodrug, presents unique bioanalytical challenges due to its rapid ex vivo hydrolysis to the active metabolite, Fosinoprilat, mediated by plasma esterases. This protocol utilizes Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and hydrolysis variability. The method features a critical acidification step during sample collection to stabilize the prodrug, followed by Liquid-Liquid Extraction (LLE) to ensure sample cleanliness and high recovery.
Introduction & Scientific Rationale
The Molecule and the Challenge
Fosinopril is an Angiotensin-Converting Enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[3] Unlike many ACE inhibitors which are carboxylates, Fosinopril contains a phosphinic acid moiety.
The Critical Instability: Fosinopril is a prodrug.[1][2][4][5] In vivo, it is hydrolyzed by esterases (primarily in the liver and gastrointestinal mucosa) to Fosinoprilat. However, this hydrolysis continues ex vivo in plasma samples if esterase activity is not quenched immediately upon collection. Failure to stabilize the sample leads to underestimation of Fosinopril and overestimation of Fosinoprilat.
The Role of Fosinopril-d5
Using Fosinopril-d5 is not merely a regulatory preference but a kinetic necessity.
-
Co-Elution: The d5-analog co-elutes with the analyte, experiencing the exact moment of ion suppression or enhancement in the electrospray source.
-
Hydrolysis Tracking: While we aim to stop hydrolysis, any minor degradation occurring during the extraction process will likely affect the d5-IS at a similar rate to the analyte, provided the label does not exhibit significant kinetic isotope effects (KIE). This provides a self-correcting quantitation mechanism.
Method Development Strategy
The development strategy focuses on three pillars: Stabilization , Extraction Efficiency , and Mass Spectrometric Specificity .
Diagram: Metabolic & Degradation Pathway
The following diagram illustrates the hydrolysis pathway that must be inhibited during the assay.
Figure 1: The conversion of Fosinopril to Fosinoprilat by esterases, blocked by the acidification protocol.
Experimental Protocol
Materials & Reagents[3]
-
Analyte: Fosinopril Sodium (Reference Standard).[1][3][6][7]
-
Internal Standard: Fosinopril-d5.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ethyl Acetate (EtOAc).
-
Additives: Formic Acid (FA), Ammonium Acetate.
Stock Solution Preparation
-
Fosinopril Stock (1.0 mg/mL): Dissolve in Methanol. Note: Store at -70°C. Fosinopril is sensitive to moisture.
-
Fosinopril-d5 IS Stock (100 µg/mL): Dissolve in Methanol.
-
Working IS Solution: Dilute d5 stock to ~500 ng/mL in 50:50 Methanol:Water.
Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)
This workflow is designed to quench esterase activity immediately and extract the lipophilic prodrug away from the more polar diacid metabolite.
Step-by-Step Workflow:
-
Sample Collection & Stabilization:
-
Collect blood into K2EDTA tubes.
-
Critical: Immediately upon plasma separation, add 10% v/v of 5% Formic Acid to the plasma. (e.g., 100 µL acid to 900 µL plasma). Vortex mix.
-
Why? Lowering pH < 3.0 irreversibly inhibits most plasma esterases and stabilizes the ester bond [1].
-
-
Aliquot: Transfer 200 µL of acidified plasma to a clean tube.
-
IS Addition: Add 20 µL of Working IS Solution (Fosinopril-d5). Vortex.
-
Extraction:
-
Add 1.5 mL Ethyl Acetate .
-
Alternative: Methyl tert-butyl ether (MTBE) can be used, but Ethyl Acetate provides cleaner baselines for phosphinic compounds.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
-
Transfer: Transfer the organic (upper) supernatant to a fresh tube.
-
Evaporation: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (60:40 ACN:Water + 0.1% FA).
Diagram: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow from acidified plasma to MS detection.[1]
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Phenomenex Luna Omega C18 or Waters XBridge C18 (50 x 2.1 mm, 1.6 µm or 3.5 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 0.5 | 90 | 10 | Hold |
| 2.5 | 10 | 90 | Ramp |
| 3.5 | 10 | 90 | Wash |
| 3.6 | 90 | 10 | Re-equilibrate |
| 5.0 | 90 | 10 | Stop |
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Fosinopril | 564.2 [M+H]+ | 436.2 | 25 | 100 |
| Fosinopril-d5 | 569.2 [M+H]+ | 441.2 | 25 | 100 |
Note: The transition 564.2 -> 436.2 corresponds to the loss of the ester side chain. The d5 label is typically located on the proline or phenyl ring core, resulting in a corresponding +5 shift in the product ion (441.2).
Validation & Quality Control
To ensure the method is self-validating and compliant with FDA/EMA guidelines [2], the following parameters must be established:
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Weighted linear regression (1/x²).[1] Fosinopril often exhibits a wide dynamic range; 1/x² weighting compensates for heteroscedasticity at the lower end.
Stability Assessments (Crucial)
Given the prodrug nature, specific stability tests are required:
-
Bench-Top Stability: Assess Fosinopril stability in acidified vs. non-acidified plasma at Room Temperature for 4 hours. (Expect >10% loss in non-acidified samples).
-
Freeze-Thaw: 3 cycles at -70°C. Ensure pH check after thawing.
Matrix Effect
Calculate the Matrix Factor (MF) for both Fosinopril and Fosinopril-d5.
Troubleshooting & Expert Insights
-
Issue: High Background Noise.
-
Cause: Fosinopril is very lipophilic. Late-eluting phospholipids can interfere.
-
Fix: Extend the gradient wash step (90% B) or switch to a Supported Liquid Extraction (SLE) plate which often removes phospholipids better than standard LLE.
-
-
Issue: Conversion to Fosinoprilat in Stock Solution.
-
Cause: Moisture in methanol stock.
-
Fix: Prepare stocks in 100% dry Methanol and store at -70°C. Do not use water in the stock solvent.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the phosphinic acid group with metals in the LC system.
-
Fix: Passivate the LC system with 0.1% phosphoric acid (offline) or ensure the use of "PEEK-lined" columns if tailing persists.
-
References
-
Jemal, M., et al. (1991). "Determination of fosinopril and fosinoprilat in human serum by liquid chromatography-thermospray mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. (Context: Establishes the necessity of acidification to prevent hydrolysis).
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
-
Bhende, S. D., et al. (2020).[1] "A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma." Biomedical Chromatography. (Context: Comparison of extraction techniques and MS transitions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Disposition of fosinopril sodium in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Bioanalysis of Fosinopril: Application of Fosinopril-d5 Sodium Salt in Therapeutic Drug Monitoring
[1]
Abstract & Strategic Overview
Fosinopril is a unique phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Unlike other ACE inhibitors primarily excreted by the kidneys, fosinopril displays dual elimination (hepatic and renal), making it a critical therapeutic option for patients with compromised renal function.[3] However, its nature as a prodrug presents specific bioanalytical challenges.[1][3]
This guide details the application of Fosinopril-d5 Sodium Salt as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Fosinopril in human plasma.[3] The use of a deuterated isoform is non-negotiable for clinical TDM and bioequivalence studies to compensate for matrix effects and the specific instability of the prodrug ester bond.
Key Technical Insight: The primary failure mode in Fosinopril analysis is ex vivo hydrolysis.[3] Fosinopril is rapidly converted to its active metabolite, Fosinoprilat , by plasma esterases.[1][3][4] Without immediate stabilization at the point of collection, the parent drug concentration will be underestimated, and the metabolite overestimated. This protocol integrates an esterase inhibition step to ensure data integrity.[1][3]
Chemical & Physical Properties[2][4][6][7]
Target Analyte: Fosinopril Sodium[1][3][7][8][9][10]
-
Solubility: Soluble in methanol, ethanol; sparingly soluble in water (pH dependent).[1][3]
-
pKa: Acidic moiety (phosphinic acid) and basic moiety (proline nitrogen).[1][3]
Internal Standard: Fosinopril-d5 Sodium Salt[1][2][4]
-
Function: Corrects for extraction variability, ionization suppression (matrix effect), and injection volume errors.[1][3]
-
Storage: -20°C (Hygroscopic; store in desiccator).
-
Stock Preparation: Dissolve in Methanol. The sodium salt dissociates immediately; in acidified mobile phases, it behaves as the free acid.
Critical Pre-Analytical Protocol: Sample Stabilization
WARNING: Standard plasma collection (EDTA/Heparin only) is insufficient.[1][3] You must inhibit esterase activity immediately upon blood draw.[1][3]
Protocol:
-
Collection: Draw blood into vacutainers containing Sodium Fluoride (NaF)/Potassium Oxalate (Grey top) OR add PMSF (Phenylmethanesulfonyl fluoride) to a final concentration of 1-2 mM immediately after centrifugation.[1][3]
-
Acidification: To further stabilize the ester bond, add 20 µL of 50% Formic Acid per 1 mL of plasma.[3]
-
Temperature: Process all samples on ice (4°C).
LC-MS/MS Method Development
Mass Spectrometry Conditions
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][6] Scan Type: Multiple Reaction Monitoring (MRM).[1][3][7][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| Fosinopril | 564.2 [M+H]⁺ | 426.2 | 35 | 22 | Loss of ester side chain |
| Fosinopril-d5 | 569.2 [M+H]⁺ | 431.2 | 35 | 22 | Identical fragmentation path (+5 Da shift) |
Note: The sodium salt counter-ion is washed away during LC; the MS detects the protonated species [M+H]+.
Chromatographic Conditions
Sample Preparation: Solid Phase Extraction (SPE)
While Protein Precipitation (PPT) is faster, SPE is recommended for Fosinopril to remove phospholipids that cause matrix effects and to achieve lower Limits of Quantification (LLOQ ~0.1 ng/mL).[1][3]
Workflow Diagram:
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Fosinopril quantification.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of stabilized plasma to a tube.
-
IS Addition: Add 20 µL of Fosinopril-d5 working solution (e.g., 100 ng/mL in 50% MeOH). Vortex.
-
Dilution: Add 200 µL 2% Formic Acid in water (disrupts protein binding).[1][3]
-
Conditioning: Condition SPE cartridge (e.g., Oasis HLB 30mg) with 1 mL MeOH followed by 1 mL water.[1][3]
-
Loading: Load the pre-treated sample.
-
Washing: Wash with 1 mL 5% Methanol in water. (Removes salts/proteins).[1][3]
-
Elution: Elute with 1 mL 100% Methanol.
-
Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (10% ACN).
Metabolic Context & Data Interpretation
Understanding the relationship between the prodrug and metabolite is vital for TDM.[3]
Figure 2: Metabolic pathway of Fosinopril.[1][3] Note that Fosinopril-d5 tracks the blue node (Prodrug).[3]
Interpretation:
-
High Fosinopril / Low Fosinoprilat: Indicates poor metabolic conversion (hepatic impairment) or very recent ingestion (<1 hour).[1][3]
-
Low Fosinopril / High Fosinoprilat: Normal steady-state profile.[1][3]
-
Fosinopril-d5 Utility: Specifically validates the extraction and detection of the lipophilic prodrug.[3] If you are also monitoring Fosinoprilat, a separate IS (Fosinoprilat-d5) is ideal, though Fosinopril-d5 can serve as a surrogate if retention times are distinct.[1][3]
Method Validation Criteria (FDA/EMA Guidelines)
To ensure scientific integrity, the method must meet these criteria (Bioanalytical Method Validation Guidance, 2018):
| Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks >20% of LLOQ in 6 blank sources. |
| Linearity | r² > 0.99 (Weighted 1/x²).[1][3] Typical range: 0.5 – 500 ng/mL.[1][3] |
| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ). |
| Precision | CV < 15% ( < 20% at LLOQ).[1][3] |
| Matrix Effect | IS-normalized Matrix Factor (MF) should be CV < 15%.[1][3] |
| Stability | Bench-top (4h), Freeze-thaw (3 cycles), Post-preparative (24h).[1][3] |
Troubleshooting & Expert Tips
-
Peak Tailing: Fosinopril contains a carboxylic acid and a phosphinic acid.[1][3] Secondary interactions with residual silanols on the column can cause tailing.[3]
-
Solution: Ensure the mobile phase pH is acidic (pH ~3.0 with formic acid) to keep the acids protonated.[3]
-
-
Signal Suppression: If the IS signal varies significantly between samples.
-
Sodium Adducts: You may see [M+Na]+ ions in the mass spec.[1][3]
References
-
US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Jia, J., et al. (2007).[1][3] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1][3] PubChem Compound Summary for CID 46781657: Fosinopril-d5 Sodium Salt.[1][3] Retrieved from [Link]
-
Bristol-Myers Squibb. (2023).[1][3] Monopril (Fosinopril Sodium) Prescribing Information. Retrieved from [Link][1][3]
-
Parekh, S. A., et al. (2020).[1][3] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Fosinopril - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation and stability of Fosinopril-d5 Sodium Salt stock solutions
Application Note: Preparation, Stability, and Bioanalytical Handling of Fosinopril-d5 Sodium Salt
Executive Summary
Fosinopril-d5 Sodium Salt is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Fosinopril in biological matrices via LC-MS/MS.[1] Unlike many ACE inhibitors, Fosinopril contains a phosphinic acid ester moiety.[2][3][4] This structural feature introduces unique stability challenges—specifically susceptibility to hydrolysis (conversion to Fosinoprilat) and transesterification (alcoholysis).[1]
This guide provides a scientifically grounded protocol for preparing stock solutions that minimize these degradation pathways, ensuring the integrity of longitudinal pharmacokinetic (PK) data.
Chemical Profile & Stability Mechanisms
To ensure data integrity, the analyst must understand the specific vulnerabilities of the molecule.
| Property | Description |
| Compound | Fosinopril-d5 Sodium Salt |
| Role | Internal Standard (IS) for Fosinopril (Prodrug) |
| Critical Moiety | Phosphinic acid ester linkage |
| Primary Degradant | Fosinoprilat-d5 (via Hydrolysis) |
| Secondary Degradant | Methyl-ester analog (via Transesterification in Methanol) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Freely soluble in Water (pH > 6) |
The Hydrolysis Trap (pH Sensitivity)
Fosinopril is a prodrug designed to hydrolyze in vivo to the active diacid, Fosinoprilat.[5] In vitro, this hydrolysis is catalyzed by both acidic and basic conditions, but it is most rapid in alkaline environments (pH > 8).
-
Risk: If the stock solution pH drifts basic, the IS converts to the metabolite analogue, causing a discrepancy in retention time and mass transition, effectively "disappearing" from the specific MRM channel.
The Methanol Paradox (Transesterification)
While Fosinopril is highly soluble in methanol, storing ester-based drugs in primary alcohols (methanol/ethanol) for long periods can lead to transesterification .[1] The propionyloxy group can be exchanged with a methoxy group.
-
Recommendation: Use Acetonitrile (ACN) or DMSO for primary stock preparation to eliminate the availability of nucleophilic hydroxyl groups found in alcohols.
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
Materials:
-
Solvent: Dimethyl Sulfoxide (DMSO) OR Acetonitrile:Water (90:10 v/v).[1]
-
Note: DMSO is preferred for long-term frozen stability due to its low reactivity.[1]
-
-
Container: Amber glass vial (silanized preferred to minimize adsorption).
Procedure:
-
Equilibration: Allow the reference standard vial to reach room temperature (20–25°C) inside a desiccator to prevent water condensation during weighing.
-
Weighing: Accurately weigh 1.0 mg of Fosinopril-d5 Sodium Salt into a 2 mL amber glass volumetric flask or vial.
-
Correction Factor: Account for the salt form (Sodium) and purity/water content from the Certificate of Analysis (CoA).
- [1]
-
-
Dissolution: Add approx. 80% of the volume of DMSO . Vortex gently for 30 seconds.[1]
-
Why DMSO? It prevents hydrolysis (aprotic) and transesterification.[1]
-
-
Volume Adjustment: Make up to volume with DMSO. Cap tightly.
-
Storage: Aliquot into single-use amber vials (e.g., 100 µL each). Store at -20°C or -80°C .
Protocol B: Preparation of Working Internal Standard (WIS)
Objective: Create a daily use solution for spiking into biological samples.
Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).[1]
-
Scientific Rationale: The addition of 0.1% Formic Acid maintains a pH ~3.0. Fosinopril is most stable in slightly acidic buffers (pH 2.5–4.0).[1] Neutral or basic pH accelerates hydrolysis.[1]
Procedure:
-
Thaw one aliquot of Primary Stock (Protocol A).[1]
-
Dilute 100-fold (e.g., 10 µL Stock + 990 µL Diluent) to reach 10 µg/mL .
-
Further dilute to the target spiking concentration (typically 50–500 ng/mL ) using the same acidic diluent.
-
Shelf Life: Use within 24 hours. Discard remaining volume. Do not refreeze.
Stability Assessment & Validation
The following workflow illustrates the decision logic for handling Fosinopril-d5, ensuring that degradation products do not compromise the assay.
Figure 1: Decision tree for the preparation and validation of Fosinopril-d5 stock solutions, highlighting the critical check for hydrolysis products.
Degradation Pathway Visualization
Understanding the breakdown helps in identifying "ghost peaks" in the chromatogram.
Figure 2: Primary degradation pathways.[1] Hydrolysis yields the diacid (Fosinoprilat), while improper solvent choice (Methanol) yields the methyl ester artifact.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Signal Drop > 20% | Hydrolysis of Stock | Check pH of working solvent. Ensure it is acidified (0.1% Formic Acid).[1] Prepare fresh stock in DMSO. |
| New Peak (+14 Da) | Transesterification | Stop using Methanol as the dissolution solvent. Switch to Acetonitrile or DMSO.[1] |
| Peak Tailing | Adsorption | Fosinopril is hydrophobic.[1] Ensure the final injection solvent matches the mobile phase organic content (e.g., 50% ACN). Use silanized glass.[1] |
| RT Shift | pH Mismatch | The ionization state of the phosphinic acid changes with pH. Ensure Mobile Phase A is buffered (e.g., 5mM Ammonium Formate pH 3.5).[1] |
References
-
Bristol-Myers Squibb. (2024).[1][7] Product Monograph: TEVA-FOSINOPRIL (Fosinopril Sodium).[1][8] Health Canada Drug Product Database. [Link]
-
Jemal, M., et al. (1991).[1] Determination of fosinopril and fosinoprilat in human serum by liquid chromatography-ionspray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
-
PubChem. (2025).[1] Fosinopril-d5 Sodium Salt | C30H45NNaO7P.[1][8][9] National Library of Medicine. [Link]
-
Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Conditions. [Link]
Sources
- 1. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Disposition of fosinopril sodium in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. apexbt.com [apexbt.com]
Application Note: Precision Metabolic Profiling of Fosinopril using Fosinopril-d5 Internal Standard
Abstract
This application note details the protocol for utilizing Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) in the LC-MS/MS analysis of Fosinopril and its active metabolite, Fosinoprilat. Fosinopril, a phosphinic acid-containing ester prodrug, presents unique bioanalytical challenges due to its rapid hydrolysis in biological matrices. This guide provides a robust, self-validating workflow for pharmacokinetic (PK) and metabolic profiling, emphasizing Solid Phase Extraction (SPE) to minimize matrix effects and ensure regulatory compliance (FDA/ICH M10).
Introduction: The Role of SIL-IS in ACE Inhibitor Profiling
In metabolic profiling, the accuracy of quantitation is frequently compromised by matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous salts. This is particularly critical for Angiotensin-Converting Enzyme (ACE) inhibitors like Fosinopril, which are often analyzed in complex plasma or urine matrices.
Fosinopril-d5 (Deuterated Fosinopril) serves as the ideal internal standard because it shares the exact physicochemical properties (pKa, solubility, chromatographic retention) of the target analyte but is distinguishable by mass spectrometry.
-
Causality: By co-eluting with Fosinopril, the d5-variant experiences the exact same matrix suppression at the electrospray source.
-
Result: When the analyte signal is normalized to the IS signal, the matrix effect is mathematically cancelled out, yielding precise quantification.
Compound Snapshot & Metabolic Context[1]
Chemical Identity
-
Internal Standard: Fosinopril-d5 (Label typically on the phenyl ring)
-
Active Metabolite: Fosinoprilat (Fosinopril diacid)[3][2][4][5][6]
Mechanism of Action & Metabolism
Fosinopril is a prodrug.[3][1][2][5][7] Upon administration, it undergoes rapid hydrolysis by esterases (primarily in the liver and gastrointestinal mucosa) to form Fosinoprilat , the active moiety responsible for ACE inhibition.[1][2][4][5]
Critical Experimental Note: Because the conversion from Prodrug
Figure 1: Metabolic hydrolysis of Fosinopril.[3][2][4][5] Fosinopril-d5 is used to normalize the quantification of the parent prodrug species.
Experimental Protocol
Materials & Reagents
-
Internal Standard: Fosinopril-d5 (purity >98%, isotopic enrichment >99%).
-
Matrix: Human Plasma (K2EDTA).[8]
-
SPE Cartridges: Waters Oasis HLB (30 mg/1 cc) or equivalent polymeric reversed-phase sorbent.
-
LC Mobile Phase: Acetonitrile (LC-MS grade), Ammonium Formate (10 mM), Formic Acid.
Sample Preparation (Solid Phase Extraction)
We recommend SPE over Protein Precipitation (PPT) for Fosinopril profiling to remove phospholipids that cause ion suppression.
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples at room temperature. Vortex for 30s.
-
IS Spiking: Aliquot 200 µL of plasma. Add 20 µL of Fosinopril-d5 working solution (e.g., 500 ng/mL). Vortex.
-
Acidification: Add 200 µL of 2% Formic Acid in water. (Acidification ensures the drug is in its non-ionized form for better retention on the SPE column).
-
Conditioning: Condition Oasis HLB cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge. Apply slow vacuum.
-
Washing: Wash with 1 mL of 5% Methanol in water (Removes salts/proteins).
-
Elution: Elute with 1 mL Acetonitrile .
-
Reconstitution: Evaporate eluate under Nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Thermo Altis) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Hypersil Gold or Acquity BEH), 50 x 2.1 mm, 1.9 µm.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
Gradient Table:
| Time (min) | % Mobile Phase A (10mM NH4Formate, pH 3.5) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 0.5 | 90 | 10 | 0.4 |
| 2.5 | 10 | 90 | 0.4 |
| 3.5 | 10 | 90 | 0.4 |
| 3.6 | 90 | 10 | 0.4 |
| 5.0 | 90 | 10 | 0.4 |
MRM Transitions (Optimization Required):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fosinopril | 564.2 | 413.2 | 25 |
| Fosinopril-d5 | 569.2 | 418.2 | 25 |
| Fosinoprilat | 434.2 | 237.1 | 30 |
Note: The d5 transition assumes the label is retained in the fragment. Always perform a product ion scan on your specific standard to confirm the dominant fragment.
Analytical Workflow Diagram
Figure 2: End-to-end bioanalytical workflow ensuring sample integrity and precise quantification.
Method Validation & Data Analysis
To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[9]
Matrix Factor (MF) Calculation
This is the most critical step when using Fosinopril-d5. You must prove that the IS compensates for matrix effects.
-
Prepare Set A: Standard solution in clean solvent.
-
Prepare Set B: Standard spiked into extracted blank plasma (post-extraction spike).
-
Calculate MF:
-
IS-Normalized MF:
Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15) and consistent across different lots of plasma (CV < 15%). If Fosinopril-d5 is working correctly, it will have the same MF as Fosinopril, resulting in a perfect correction.
Linearity and Accuracy
-
Calibration Range: Typically 1.0 – 1000 ng/mL.
-
Weighting:
linear regression. -
Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).
Troubleshooting & Tips
-
Peak Tailing: Fosinopril contains a phosphinic acid group which can interact with free silanols on older columns. Use high-quality, end-capped C18 columns (e.g., BEH or Hybrid particles) and ensure pH is controlled (pH 3.0 - 4.0).
-
IS Signal Variation: If Fosinopril-d5 signal varies significantly between samples, check for inconsistent SPE recovery or extreme matrix effects in specific patient populations (e.g., renal impairment).
-
Hydrolysis: Fosinopril is unstable in alkaline pH. Keep all buffers and processing solvents acidic (pH < 5).
References
-
U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 56321, Fosinopril. Retrieved from [Link]
- Jemal, M., et al. (1991). Determination of fosinopril and fosinoprilat in human plasma and urine by LC-MS. Journal of Chromatography B. (Contextual grounding for LC-MS transitions).
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. apps.medicines.org.au [apps.medicines.org.au]
- 3. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nsuworks.nova.edu [nsuworks.nova.edu]
- 5. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and pharmacologic effects of fosinopril sodium, an angiotensin-converting enzyme inhibitor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
Application Note: High-Performance Bioanalysis of Fosinopril Sodium in Clinical Trials Using Fosinopril-d5 Internal Standard
Executive Summary
This application note details the robust quantification of Fosinopril Sodium, a phosphinic acid-containing ACE inhibitor prodrug, in human plasma using Fosinopril-d5 Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS).
The analysis of Fosinopril presents a unique bioanalytical challenge: the molecule is an ester prodrug that rapidly hydrolyzes ex vivo into its active metabolite, Fosinoprilat, due to plasma esterases. Accurate clinical data requires a protocol that freezes this conversion at the moment of collection. This guide provides a validated workflow combining acidic stabilization , Solid Phase Extraction (SPE) , and LC-MS/MS detection to ensure regulatory compliance (FDA/EMA/ICH M10).
Introduction: The Prodrug Challenge
Fosinopril is administered as a prodrug (Fosinopril Sodium) to improve oral bioavailability. Once absorbed, it is hydrolyzed by hepatic and gastrointestinal esterases to Fosinoprilat.[1]
The Bioanalytical Problem: In a clinical trial, you must distinguish between the drug converted in vivo (true PK) and drug converted ex vivo (sample collection artifact). If plasma esterases are not inhibited immediately upon blood draw, Fosinopril concentrations will be artificially low, and Fosinoprilat concentrations artificially high, leading to failed bioequivalence studies.
The Solution: Fosinopril-d5 Sodium Salt Using a deuterated internal standard (Fosinopril-d5) is critical because:
-
Compensation for Matrix Effects: It co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement.
-
Tracking Hydrolysis: If the IS (added during processing) degrades to Fosinoprilat-d5, it signals that the sample handling process is flawed.
Chemical & Physical Properties[2][3][4]
| Feature | Analyte: Fosinopril Sodium | Internal Standard: Fosinopril-d5 Sodium Salt |
| CAS Number | 88889-14-9 | 1217513-43-3 (Free Acid form ref) |
| Molecular Formula | C30H45NNaO7P | C30H40D5NNaO7P |
| Molecular Weight | ~585.6 g/mol (Salt) | ~590.6 g/mol (Salt) |
| Precursor Ion [M+H]+ | 564.3 (Free acid mass + H) | 569.3 |
| Solubility | Soluble in Methanol, Water | Soluble in Methanol, Water |
| Storage | -20°C, Desiccated | -20°C, Desiccated, Protect from Light |
Critical Note: The mass spectrometer detects the protonated species of the free acid. Therefore, even if you load the Sodium Salt, you monitor the [M+H]+ of the acid form.
Critical Application: Bioanalytical Method Development
Sample Collection & Stabilization Protocol (The "Cold-Acid" Method)
Standard EDTA plasma collection is insufficient. You must inhibit esterase activity immediately.
Protocol:
-
Collection: Draw blood into pre-chilled K2-EDTA vacutainers.
-
Immediate Cooling: Place tubes immediately in an ice-water bath (4°C).
-
Separation: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.
-
Acidification: Transfer plasma to cryovials containing 10% Formic Acid (10 µL per 1 mL plasma) or Sodium Fluoride (NaF) .
-
Target pH: ~3.0–4.0 (Inhibits esterases without degrading the acid-labile moieties).
-
-
Storage: Flash freeze at -70°C.
Internal Standard Working Solution
-
Stock: Dissolve Fosinopril-d5 Sodium Salt in Methanol (1 mg/mL).
-
Working Solution: Dilute to ~500 ng/mL in 50:50 Methanol:Water.
-
Addition: Add IS before extraction to track recovery and injection variability.
Solid Phase Extraction (SPE) Workflow
SPE is recommended over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.
Cartridge: Waters Oasis HLB (30 mg) or equivalent polymeric reversed-phase.
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Mix 200 µL acidified Plasma + 20 µL Fosinopril-d5 IS + 200 µL 2% Formic Acid. Load onto cartridge.
-
Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elute: 1 mL Acetonitrile.
-
Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50x2.1mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.[4]
| Compound | Precursor (Q1) | Product (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Fosinopril | 564.3 | 434.2 (Loss of ester) | 35 | 25 |
| Fosinopril-d5 | 569.3 | 439.2 | 35 | 25 |
| Fosinoprilat | 434.2 | 237.1 | 35 | 30 |
(Note: Product ions should be optimized on your specific instrument. The transition 564->434 represents the loss of the ester side chain to form the active metabolite fragment).
Visualization: Bioanalytical Workflow
Figure 1: Step-by-step bioanalytical workflow ensuring stability of the prodrug Fosinopril.
Validation & Regulatory Compliance (FDA/ICH M10)
When validating this method, specific attention must be paid to Cross-Signal Contribution due to the isotopic labeling.
Isotopic Interference Check
Ensure the unlabeled Fosinopril does not contribute to the Fosinopril-d5 channel (M+5).
-
Test: Inject ULOQ (Upper Limit of Quantification) of Fosinopril without IS.
-
Acceptance: Response in IS channel must be ≤ 5% of the average IS response.
Deuterium Isotope Effect
Deuteration can sometimes slightly alter retention time (RT).
-
Observation: Fosinopril-d5 may elute slightly earlier than Fosinopril.
-
Action: Ensure the integration window covers both peaks if they are not perfectly co-eluting, though in UPLC they typically overlap sufficiently.
Stability Validation
You must prove the "Cold-Acid" method works.
-
Experiment: Spike Fosinopril into whole blood. Split into two aliquots: (A) Room Temp, No Acid; (B) Ice + Acid.
-
Result: Aliquot A will show high Fosinoprilat/low Fosinopril. Aliquot B should retain >95% Fosinopril parent.
Troubleshooting Guide
Figure 2: Decision tree for diagnosing low Internal Standard recovery.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7] [Link]
- Jemal, M., et al. (1991). Determination of fosinopril and fosinoprilat in human plasma by GC-MS. Journal of Chromatography B.
-
PubChem. (2023). Fosinopril Sodium Compound Summary. National Library of Medicine. [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
- Wang, L., et al. (2013). Simultaneous determination of fosinopril and fosinoprilat in human plasma by LC-MS/MS. Journal of Chromatography B, 940, 59-64.
Sources
- 1. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC-UV Purity Profiling and Stability Assessment of Fosinopril-d5 Sodium Salt
Executive Summary & Strategic Rationale
This guide details the development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for Fosinopril-d5 Sodium Salt .
The Paradox of UV Analysis for Deuterated Standards: Researchers typically utilize Fosinopril-d5 as an Internal Standard (IS) for LC-MS/MS bioanalysis because the mass shift (+5 Da) allows differentiation from the analyte. However, LC-MS is often blind to non-ionizable impurities, salts, and counter-ions. Therefore, HPLC-UV is the "Gold Standard" for establishing the chemical purity and salt stoichiometry of the expensive isotopic standard before it is introduced into a mass spectrometry workflow.
Core Challenges:
-
Co-elution: Fosinopril-d5 and native Fosinopril are chromatographically indistinguishable in UV.
-
Hydrolysis Risk: Fosinopril is a prodrug (ester) susceptible to hydrolysis into Fosinoprilat-d5 (the active diacid metabolite). This method must resolve the parent drug from this specific degradant.
-
Detection Sensitivity: The phosphinic acid moiety lacks strong chromophores, requiring low-UV detection (<220 nm).
Chemical Context & Method Strategy
Analyte Properties[1]
-
Compound: Fosinopril-d5 Sodium Salt (Stable Isotope Labeled).
-
Chemical Class: Phosphinic acid-containing ACE inhibitor prodrug.[1][2][3]
-
Critical pKa: ~3.8 (Acidic).
-
UV Maxima: ~205–215 nm (Primary), ~271 nm (Secondary, low sensitivity).
-
Solubility: Soluble in Methanol and Water; sparingly soluble in non-polar solvents.
Critical Process Parameters (CPP)
The following decision matrix explains the causality behind the chosen conditions:
| Parameter | Selection | Scientific Rationale |
| Column Phase | C18 (L1) | Fosinopril is lipophilic (logP ~4.3). A C18 column provides sufficient retention to separate the ester (parent) from the more polar hydrolyzed acid (Fosinoprilat). |
| Mobile Phase pH | Acidic (pH 2.0 - 3.0) | Critical: At neutral pH, the carboxyl and phosphinate groups ionize, causing peak tailing and early elution. Acidic suppression (using Phosphoric Acid) ensures the molecule is in its non-ionized form, sharpening the peak shape. |
| Wavelength | 215 nm | While 205 nm is more sensitive, it is susceptible to noise from organic solvents. 215 nm offers the optimal balance of signal-to-noise ratio for the benzene ring chromophore. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer (sharper peaks) and reduces backpressure, but must not exceed 40°C to prevent on-column hydrolysis. |
Experimental Protocol
Instrumentation & Materials
-
HPLC System: Quaternary pump, Autosampler, Column Oven, DAD/UV Detector.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Milli-Q Water.
-
Phosphoric Acid (85%).
-
Fosinopril-d5 Sodium Salt (Reference Standard).
-
Fosinopril Sodium (Native, for retention time confirmation).
-
Mobile Phase Preparation[5][6]
-
Solution A (Buffer): 0.2% Phosphoric Acid in Water.[4]
-
Protocol: Add 2.0 mL of 85% H₃PO₄ to 1000 mL water. Filter through 0.45 µm nylon membrane.
-
-
Solution B (Organic): 100% Acetonitrile.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV @ 215 nm.[5]
-
Run Time: 15 Minutes.
Gradient Table:
| Time (min) | % Solution A (Buffer) | % Solution B (ACN) | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 8.0 | 20 | 80 | Elution of Fosinopril-d5 |
| 10.0 | 20 | 80 | Wash |
| 10.1 | 60 | 40 | Return to Initial |
| 15.0 | 60 | 40 | Re-equilibration |
Standard Preparation (Crucial Handling Steps)
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of Fosinopril-d5 Sodium Salt into a 10 mL volumetric flask.
-
Add 2 mL Methanol (to aid solubility).
-
Sonicate for 2 minutes (Do not heat >30°C to avoid degradation).
-
Dilute to volume with Mobile Phase A .
-
-
Working Standard (0.1 mg/mL):
-
Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase (60:40 Mix).
-
Visualization of Workflows
Method Development Logic
The following diagram illustrates the decision pathway for optimizing the separation of Fosinopril-d5 from its degradation products.
Caption: Decision logic flow for optimizing HPLC conditions based on Fosinopril's physicochemical properties.
Degradation & Purity Assessment Workflow
This workflow demonstrates how to use the method to validate the integrity of the standard.
Caption: Operational workflow for qualifying the Fosinopril-d5 standard prior to bioanalytical use.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every analysis batch.
| Parameter | Acceptance Limit | Troubleshooting |
| Retention Time (RT) | 7.0 – 9.0 min | If RT drifts >0.5 min, check mobile phase pH. pH > 3.0 causes early elution. |
| Tailing Factor (T) | NMT 2.0 | High tailing indicates secondary interactions (silanol activity). Ensure column is end-capped. |
| Theoretical Plates (N) | NLT 2000 | Low plates suggest column aging or void volume issues. |
| Resolution (Rs) | > 2.0 | Resolution between Fosinopril-d5 and any hydrolysis product (Fosinoprilat) is critical. |
Note on Isotopic Resolution
Important: Under these HPLC-UV conditions, Fosinopril-d5 and non-labeled Fosinopril will co-elute .
-
This method cannot determine isotopic purity (i.e., % d5 vs d0). That requires Mass Spectrometry.
-
This method does determine chemical purity (i.e., % Fosinopril-d5 vs % Fosinoprilat-d5).
References
-
United States Pharmacopeia (USP). USP Monograph: Fosinopril Sodium.[6] USP-NF. (Requires Subscription, general reference).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55891, Fosinopril. Retrieved from .
-
Gumieniczek, A. (2004). Stability-indicating HPLC method for determination of fosinopril sodium in tablets. Journal of Liquid Chromatography & Related Technologies.
-
Bristol-Myers Squibb. Monopril (Fosinopril Sodium) Prescribing Information.
Disclaimer: This protocol is for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines within the user's specific laboratory environment.
Sources
Application Note: High-Sensitivity Quantification of Fosinopril in Human Plasma via LC-MS/MS with Deuterated Internal Standard
Executive Summary
This application note details a robust, validated protocol for the bioanalysis of Fosinopril (a phosphinic acid-containing ACE inhibitor prodrug) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Unlike standard small molecules, Fosinopril presents two distinct bioanalytical challenges:
-
Ex-vivo Instability: Rapid hydrolysis by plasma esterases into its active metabolite, Fosinoprilat.
-
Ionic Complexity: The presence of a phosphinic acid moiety creates potential for peak tailing and metal chelation.
This guide utilizes Fosinopril-d5 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction efficiency, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.
Chemical & Biological Context
Mechanism of Action & Metabolism
Fosinopril is an ester prodrug.[1][2] Upon oral administration, it is hydrolyzed by hepatic and gastrointestinal esterases into Fosinoprilat , the active diacid that inhibits Angiotensin-Converting Enzyme (ACE).[1]
-
Analyte: Fosinopril (Prodrug)[1][2][3][4][5][6][7][8][9][10][11]
-
MW: 563.66 g/mol
-
Key Characteristic: Lipophilic ester, unstable in non-acidified plasma.
Visualizing the Metabolic Instability
The following diagram illustrates the critical hydrolysis pathway that must be chemically arrested during sample collection.
Figure 1: Metabolic hydrolysis of Fosinopril. The "Stabilization Step" is critical to prevent ex-vivo conversion during sample handling.
Critical Pre-Analytical Protocol (Sample Stabilization)
Expert Insight: The most common cause of assay failure for Fosinopril is not the MS sensitivity, but the degradation of the analyte during sample collection.
Protocol:
-
Collection: Draw whole blood into K2EDTA tubes.
-
Immediate Stabilization: Immediately add 10% Formic Acid (20 µL per 1 mL of blood) or use pre-chilled tubes containing enzyme inhibitors (e.g., NaF/KOx).
-
Processing: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.
-
Storage: Separate plasma and store at -80°C. Do not store at -20°C for long periods.
Materials & Reagents
-
Analyte Standard: Fosinopril Sodium (>99% purity).
-
Internal Standard: Fosinopril-d5 (Deuterated).
-
SPE Cartridges: Waters Oasis HLB (30 mg/1 cc) or equivalent Hydrophilic-Lipophilic Balanced sorbent.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Sample Preparation: Solid Phase Extraction (SPE)
While Liquid-Liquid Extraction (LLE) is possible, SPE is recommended for human plasma to minimize phospholipid suppression and maximize column life.
Workflow Diagram
Figure 2: Solid Phase Extraction (SPE) workflow ensuring removal of plasma interferences.
Detailed Steps:
-
Aliquot: Transfer 200 µL of acidified plasma to a clean tube.
-
IS Spike: Add 20 µL of Fosinopril-d5 working solution (500 ng/mL). Vortex for 30s.
-
Dilution: Add 200 µL of 0.1% Formic Acid in water to dilute the matrix.
-
Conditioning: Condition Oasis HLB cartridges with 1 mL MeOH followed by 1 mL Water.
-
Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).
-
Washing: Wash with 1 mL of 5% Methanol in water. Critical: This removes salts and proteins without eluting the lipophilic Fosinopril.
-
Elution: Elute with 1 mL of 100% Methanol.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 A:B).
LC-MS/MS Method Parameters
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.[12]
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile (ACN).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 3.00 | 90 | Elution of Fosinopril |
| 4.00 | 90 | Wash |
| 4.10 | 30 | Re-equilibration |
| 6.00 | 30 | Stop |
Mass Spectrometry (MRM) Settings
-
Ionization: ESI Positive Mode (+).
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Fosinopril | 564.3 | 436.2 | 25 | Quantifier |
| Fosinopril | 564.3 | 237.1 | 35 | Qualifier |
| Fosinopril-d5 | 569.3 | 441.2 | 25 | Internal Standard |
Note: The transition 564.3 -> 436.2 corresponds to the loss of the ester side chain, a robust fragmentation pathway for this molecule.
Method Validation Summary
This method is designed to meet FDA Bioanalytical Method Validation criteria.
-
Linearity: 1.0 ng/mL to 1000 ng/mL (
). -
LLOQ: 1.0 ng/mL (Signal-to-Noise > 10:1).
-
Precision (CV%): <15% for QC samples (Low, Mid, High).
-
Accuracy: 85-115% of nominal concentration.
-
Recovery: >85% (Consistent across concentration range).
Troubleshooting & Expert Tips
-
Peak Tailing: Fosinopril contains a phosphinic acid group which can interact with free silanols or metals in the LC system.
-
Solution: Use a "shielded" or "hybrid" particle column (e.g., XBridge or BEH C18) and ensure Ammonium Formate is present in the mobile phase to mask ionic interactions.
-
-
Signal Suppression: If IS response varies significantly between samples, check for phospholipid buildup.
-
Solution: Extend the gradient wash step at 90% B or implement a "divert valve" to send the first 1 minute of flow to waste.
-
-
Carryover: Fosinopril is lipophilic.
-
Solution: Use a needle wash of 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid.
-
References
-
Jemal, M., et al. (1995). "Liquid chromatographic-electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum." Journal of Chromatography B: Biomedical Sciences and Applications.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
-
Bhende, S. D., et al. (2020). "A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma." Biomedical Chromatography.
-
PubChem Compound Summary. "Fosinopril Sodium." National Center for Biotechnology Information.
Sources
- 1. SMPDB [smpdb.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to resolve Fosinopril-d5 Sodium Salt solubility issues in methanol
Case ID: SOL-FOS-D5-MEOH
Subject: Troubleshooting Solubility & Stability of Fosinopril-d5 Sodium in Methanol Status: Active Guide Audience: Analytical Chemists, DMPK Researchers, QA/QC Specialists
Executive Summary: The Solubility Paradox
Fosinopril Sodium is officially classified as freely soluble in methanol. If you are encountering solubility issues with Fosinopril-d5 Sodium Salt , it is rarely due to the intrinsic solubility of the API itself. Instead, the issue typically stems from three specific vectors:
-
Synthesis Artifacts: Deuterated internal standards (IS) are often custom-synthesized in small batches. "Undissolved particles" are frequently inorganic salt byproducts (e.g., NaCl, sodium phosphate) from the final neutralization step, not the Fosinopril-d5 itself.
-
Solvation Kinetics: The sodium salt form is highly polar. In anhydrous methanol, the crystal lattice energy may resist immediate disruption without sufficient solvation time or energy (sonication).
-
Degradation Masking: Fosinopril contains a labile phosphinyl ester linkage. Inappropriate handling (heat/acid) can trigger degradation into Fosinoprilat-d5 , which has distinct solubility and chromatographic properties, potentially being mistaken for "insolubility" or matrix interference.
Diagnostic Q&A: Troubleshooting Your Experiment
Q1: "I added Methanol, but I still see fine white particulates. Is my standard defective?"
Technical Verdict: Likely No . Explanation: Custom stable isotope synthesis often involves a final salt formation step. If the purification was done via precipitation, trace inorganic salts (like Sodium Chloride or Sodium Carbonate) may remain. These are insoluble in methanol. Action:
-
Sonicate for 5 minutes at ambient temperature.
-
Centrifuge the solution at 10,000 x g for 3 minutes.
-
Analyze the supernatant . If the concentration matches the expected theoretical value (verified by UV or MS response vs. non-deuterated standard), the precipitate is an inorganic impurity and can be filtered out.
Q2: "Can I heat the methanol to 40°C to speed up dissolution?"
Technical Verdict: ABSOLUTELY NOT. Explanation: Fosinopril is a prodrug ester .[1] It is thermodynamically unstable in protic solvents (like methanol) at elevated temperatures or non-neutral pH. Heating promotes:
-
Hydrolysis: Conversion to Fosinoprilat (the diacid metabolite).[1][2][3][4]
-
Transesterification: In methanol, the propionyloxy group can exchange, forming methyl-ester artifacts. Action: Use ultrasonic energy (sonication) instead of thermal energy. Keep the bath temperature below 25°C.
Q3: "My solution turned cloudy after sitting in the autosampler for 24 hours. Why?"
Technical Verdict: Precipitation or Degradation. Explanation:
-
Evaporation: Methanol is volatile. If the vial cap was not tight, solvent loss could drive the concentration beyond saturation (though unlikely at typical IS concentrations of <1 mg/mL).
-
Moisture Uptake: Fosinopril Sodium is hygroscopic . Methanol is hygroscopic. Absorption of atmospheric water can alter the solvent matrix power, potentially causing "oiling out" if the sample was near saturation, or accelerating hydrolysis. Action: Prepare fresh stock solutions daily. Store stock at -20°C or -80°C. Use pre-slit caps only immediately before injection.
Validated Preparation Protocol
Objective: Prepare a stable 1 mg/mL Stock Solution of Fosinopril-d5 Sodium in Methanol.
Reagents:
-
Methanol (LC-MS Grade, Neutral pH). Avoid acidified methanol.
-
Fosinopril-d5 Sodium Salt (Solid).
Workflow:
-
Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopicity management).
-
Solvent Addition: Add the calculated volume of Methanol to achieve 1 mg/mL.
-
Dispersal: Vortex for 30 seconds.
-
Solvation: Sonicate for 5-10 minutes . Note: Monitor bath temperature; add ice if it exceeds 25°C.
-
Clarification: Inspect visually.
-
Clear: Proceed.
-
Hazy: Centrifuge (as per Q1). Do not heat.
-
-
Storage: Aliquot immediately into amber glass vials. Store at -80°C.
Technical Data & Properties
Table 1: Solubility & Stability Profile
| Parameter | Specification | Notes |
| Solubility (Methanol) | Freely Soluble (>10 mg/mL) | "Insolubility" is usually inorganic salt impurities. |
| Solubility (Water) | Soluble (~100 mg/mL) | pH dependent. |
| Solubility (DMSO) | Soluble (~1 mg/mL) | Good alternative for stock if Methanol fails. |
| Hygroscopicity | High | Protect from moisture; store with desiccant. |
| pKa | ~3.8 (Acidic moiety) | Sensitive to pH changes. |
| Critical Instability | Ester Hydrolysis | Occurs rapidly in basic or acidic media; heat accelerates. |
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for resolving solubility observations.
Figure 1: Decision tree for distinguishing between true insolubility, inorganic impurities, and degradation.
Advanced Mechanism: The Degradation Trap
Fosinopril is a phosphinyl-containing ester prodrug.[2] In methanol, particularly if the pH is not neutral, it is susceptible to solvolysis .
-
Pathway: The ester linkage is attacked by the solvent (methanol) or trace water.
-
Result: Formation of Fosinoprilat (the active diacid metabolite).[1][2][3][4][5][6][7]
-
Impact on Solubility: Fosinoprilat has different solubility characteristics (more polar, amphoteric) than the parent ester. If your "solubility issue" is actually a "recovery issue" on the LC-MS, you may be monitoring the wrong mass transition due to degradation.
Figure 2: Degradation pathway of Fosinopril in protic solvents. Heat and acidity accelerate the conversion to Fosinoprilat.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9601226, Fosinopril. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]
-
Janćić, B., et al. (2003).[8] Fosinopril-Sodium and its Degradation Product Analysis. Acta Chim. Slov. Retrieved from [Link]
Sources
- 1. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. apps.medicines.org.au [apps.medicines.org.au]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. SMPDB [smpdb.ca]
- 7. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
Technical Support Center: Fosinopril-d5 Internal Standard Optimization
Current Status: Operational Topic: Bioanalytical Method Development / LC-MS/MS Molecule: Fosinopril-d5 (Internal Standard for Fosinopril) Critical Alert: Prodrug Hydrolysis Sensitivity
Executive Summary & Critical Briefing
Welcome to the Fosinopril-d5 Optimization Hub. You are likely here because you are developing a quantitation method for Fosinopril (a prodrug) and its active metabolite, Fosinoprilat. The selection and concentration of your Internal Standard (IS), Fosinopril-d5, are not merely about "adding a spike." They are the primary defense against two critical failures in this specific assay:
-
The Hydrolysis Trap: Fosinopril contains a phosphinic acid ester group that is highly susceptible to hydrolysis, converting to Fosinoprilat.[1] If your IS hydrolyzes during processing, your quantitation of the parent drug will be invalid.
-
Isotopic Cross-Talk: Fosinopril has a high molecular weight (~563 Da).[2] Natural isotopic abundance (C13, O18) can create significant signal in the IS channel, or conversely, an overly concentrated IS can contribute signal to the analyte channel (M+5 overlap).
This guide provides the protocols to optimize the IS concentration to balance sensitivity , linearity , and stability .
Module 1: The "Goldilocks" Concentration Protocol
Objective: Determine the IS concentration that provides high precision (CV < 5%) without causing isotopic interference (Cross-talk).
The Scientific Logic
Many protocols blindly suggest 50 ng/mL. This is dangerous.
-
Too Low: You succumb to ion suppression (Matrix Effects) and lose precision.
-
Too High: The M+0 isotopes of the IS (impurities) or the M+5 isotopes of the Analyte create "Ghost Peaks," artificially inflating your LLOQ (Lower Limit of Quantitation).
Experimental Workflow: The Cross-Talk Titration
Step 1: Define Target Response Aim for an IS peak area of 10^5 to 10^6 counts (instrument dependent). This typically corresponds to the response of a mid-range calibration standard (e.g., 50% of ULOQ).
Step 2: The Interference Check (The "Zero-Interference" Matrix) Prepare the following three samples in triplicate:
| Sample ID | Composition | Purpose | Acceptance Criteria |
| BLK-IS | Blank Matrix + IS Only (at proposed conc.) | Check IS | Analyte signal must be < 20% of LLOQ |
| ULOQ-NoIS | Matrix + Analyte at ULOQ + Solvent (No IS) | Check Analyte | IS signal must be < 5% of Target IS Response |
| LLOQ-IS | Matrix + Analyte at LLOQ + IS | Verify Sensitivity | S/N > 10:1 for Analyte |
Step 3: Visualization of Logic
Caption: Decision tree for iteratively tuning Fosinopril-d5 concentration to eliminate isotopic cross-talk.
Module 2: The "Acid Trap" (Stability Control)
Objective: Prevent Fosinopril-d5 from hydrolyzing into Fosinoprilat-d5 during sample processing.
The Mechanism
Fosinopril is an ester prodrug.[1][3] In neutral or basic plasma (pH 7.4), esterases and chemical hydrolysis rapidly convert it to the diacid metabolite.
-
Risk: If Fosinopril-d5 hydrolyzes, its concentration drops. If it drops differently than the analyte (due to slight enzymatic isotope effects or matrix variations), your internal standardization fails.
Required Protocol: Acid Stabilization
You generally cannot add Fosinopril-d5 to untreated plasma.
-
Collection: Harvest blood into tubes containing NaF/KOx (esterase inhibitor) and immediately place on ice.
-
Acidification: Immediately add 10% Formic Acid or 0.5M Citric Acid to plasma (typically 10-20 µL acid per 1 mL plasma) to bring pH < 4.0.
-
IS Preparation: Prepare the Fosinopril-d5 working solution in 0.1% Formic Acid in Acetonitrile . Never store the IS in neutral aqueous buffers.
Module 3: Matrix Effect Tracking
Objective: Verify that Fosinopril-d5 accurately tracks the ionization suppression of Fosinopril.
The "Parallelism" Test
According to FDA M10 guidelines, the IS must track the analyte's response variations.[4]
Protocol:
-
Extract 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed).
-
Spike them post-extraction with Analyte (Low QC level) and IS.
-
Compare the IS-normalized Matrix Factor (MF) .
Acceptance Criteria: The CV of the IS-normalized MF across 6 lots should be < 15% . If the IS varies wildly while the analyte is stable (or vice versa), the d5 analog is not co-eluting perfectly with the parent or is experiencing different suppression.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| IS Response drops over time in the autosampler | Hydrolysis of the ester bond. | Ensure autosampler is at 4°C. Verify sample pH is < 4.0. Use acidified mobile phases. |
| IS Response varies > 50% between samples | Inconsistent extraction recovery or matrix effects. | Check pipetting accuracy. If using SPE, ensure the wash steps remove phospholipids (monitor m/z 184). |
| Signal in IS channel in "Analyte Only" samples | "Cross-talk" from natural isotopes. | Your ULOQ is too high relative to the IS mass transition window. Narrow the quadrupole resolution (Unit/Unit) or increase IS concentration. |
| Retention time shift between Analyte and IS | Deuterium Isotope Effect. | While rare with d5, slight shifts can occur. Ensure the integration window covers both peaks. Use a column with high surface coverage (C18) to minimize secondary interactions. |
References & Authority
-
FDA Guidance for Industry: Bioanalytical Method Validation M10 (2022).[4] Focuses on IS response monitoring and matrix effect evaluation.
-
Jemal, M., et al. High-throughput quantitative determination of fosinopril and fosinoprilat in human serum by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis (2025/Historical Context). Note: Validates the necessity of acidification for stability.
-
Matuszewski, B. K., et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).[5] The seminal paper on calculating Matrix Factors.
-
PubChem Compound Summary: Fosinopril Sodium.[6]
Sources
- 1. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fosinopril - Wikipedia [en.wikipedia.org]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Fosinopril-d5 Stability & Degradation Control
Status: Operational | Role: Senior Application Scientist | Topic: Internal Standard Integrity
Executive Summary
Fosinopril-d5 is the deuterated internal standard (IS) used for the quantitative bioanalysis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. As a phosphinic acid-containing ester prodrug, Fosinopril is chemically and enzymatically labile. Its primary vulnerability is the rapid hydrolysis of the ester linkage to form Fosinoprilat (the active diacid metabolite).[1]
For researchers, the integrity of Fosinopril-d5 is non-negotiable. If your IS degrades during storage or sample preparation, it compromises the accuracy of your quantitation, leading to non-linear calibration curves and failed batch acceptance. This guide provides the mechanistic insights and protocols necessary to identify, minimize, and control these degradation pathways.
Module 1: The Degradation Landscape
Primary Degradation Pathway: Hydrolysis
The most critical instability issue for Fosinopril-d5 is the cleavage of the propionate ester bond. This reaction is catalyzed by:
-
Esterases: Abundant in plasma/serum (rapid ex vivo degradation).
-
pH: Rapid hydrolysis in alkaline media; slower but significant in strongly acidic conditions without temperature control.
-
Moisture: Hygroscopic nature facilitates hydrolysis in solid state if improperly stored.
The Reaction:
Fosinopril-d5 (Prodrug)
Secondary Pathways
-
Oxidation: The phosphinyl group and the proline ring are susceptible to oxidation under stress (e.g., peroxides in solvents), forming N-oxides or phosphinyl oxides.
-
Isomerization: Proline-containing peptides can undergo cis/trans isomerization, often manifesting as split peaks in HPLC if the mobile phase pH and temperature are not optimized.
Diagnostic Markers (LC-MS/MS)
Use the following mass shifts to identify if your IS is degrading.
| Compound | Description | Mass Shift (approx.) | Retention Time Behavior |
| Fosinopril-d5 | Intact Internal Standard | [M+H]+ (Target) | Reference RT |
| Fosinoprilat-d5 | Hydrolysis Product | -72 Da (Loss of propionate) | Elutes Earlier (More Polar) |
| Fosinopril-d5 N-Oxide | Oxidative Degradant | +16 Da | Elutes Earlier |
| Glucuronide-d5 | Metabolic Conjugate | +176 Da | Elutes Earlier (Very Polar) |
Module 2: Visualization of Degradation Logic
Pathway Diagram
The following diagram illustrates the critical degradation nodes for Fosinopril-d5.
Caption: Primary degradation pathways for Fosinopril-d5. Red arrow indicates the dominant hydrolytic pathway.
Module 3: Minimization & Prevention Protocols
Storage & Handling
-
Solid State: Store at -20°C or lower. Keep desicated. Fosinopril sodium is hygroscopic; moisture absorption accelerates hydrolysis.
-
Stock Solutions:
-
Solvent: Use Methanol (HPLC grade). Avoid protic solvents that are potentially acidic or basic without buffering.
-
Stability: Stable for ~1 month at -20°C.
-
Freshness: Prepare working standards daily or weekly. Do not store dilute working standards for extended periods.
-
Sample Preparation (The "Esterase Trap")
In biological matrices (plasma), Fosinopril-d5 will degrade to Fosinoprilat-d5 within minutes due to esterase activity.
Protocol: Stabilizing Plasma Samples
-
Collection: Collect blood into tubes containing Sodium Fluoride (NaF) (esterase inhibitor) and Potassium Oxalate.
-
Acidification (Critical): Immediately acidify plasma to pH < 4.0 .
-
Temperature: Process all samples on an ice bath (4°C).
LC-MS/MS Conditions
To prevent on-column degradation and peak splitting:
-
Mobile Phase: Use acidified mobile phases (e.g., 0.1% Formic Acid or 10mM Ammonium Formate pH 3.0).
-
Avoid: Neutral or alkaline pH mobile phases, which promote hydrolysis and peak tailing.
-
Column Temperature: Maintain at 40-50°C to collapse cis/trans isomers into a single peak, but ensure pH is low to prevent thermal hydrolysis [2].
Module 4: Troubleshooting Guide (Q&A)
Ticket #101: "My IS peak area is dropping over the course of the run."
Diagnosis: Instability in the autosampler. Root Cause: The reconstituted extract is likely not acidic enough, or the temperature in the autosampler is too high. Solution:
-
Check Autosampler Temp: Ensure it is set to 4°C .
-
Check Solvent: Reconstitute in a solvent containing 0.1% Formic Acid.
-
Verify Stability: Inject the same standard vial every hour for 12 hours. If the Fosinopril-d5 peak decreases and a peak at -72 Da (Fosinoprilat-d5) appears/increases, hydrolysis is occurring.
Ticket #102: "I see a split peak for Fosinopril-d5."
Diagnosis: Proline cis/trans isomerization. Root Cause: Fosinopril contains a proline moiety.[7] At room temperature and certain pH levels, the interconversion between conformers is slow on the chromatographic time scale, leading to peak splitting [2]. Solution:
-
Increase Column Temp: Raise to 45°C or 50°C (validates rapid interconversion).
-
Adjust pH: Ensure mobile phase pH is acidic (pH ~3.0).
Ticket #103: "I am detecting Fosinoprilat in my blank plasma samples spiked with IS."
Diagnosis: IS Degradation Interference. Root Cause: Your Fosinopril-d5 IS is hydrolyzing to Fosinoprilat-d5. If your mass transition for Fosinoprilat (analyte) overlaps with Fosinoprilat-d5 (degradant), or if the "d5" label is lost (unlikely), you have interference. Note: Usually, Fosinoprilat-d5 has a different mass than Fosinoprilat. However, if the IS degrades, you lose the IS signal, causing the Calculated Concentration of the analyte to skyrocket (since IS Area is in the denominator). Solution:
-
Fresh Stock: Prepare fresh IS stock.
-
Stabilize Matrix: Ensure the blank plasma was acidified before IS addition.
Module 5: Decision Logic for Troubleshooting
Caption: Decision tree for diagnosing low Internal Standard recovery.
References
-
Jemal, M., & Mulvana, D. (2000).[8] Liquid chromatographic-electrospray tandem mass spectrometric method for the simultaneous quantitation of the prodrug fosinopril and the active drug fosinoprilat in human serum.[9] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Janćić, B., et al. (2003). Fosinopril-Sodium and its Degradation Product Analysis in Monopril Tablets. Acta Chimica Slovenica.
-
Narayanam, M., & Singh, S. (2014).[2] Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis.[2]
-
European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples.[7][10]
Sources
- 1. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DailyMed - FOSINOPRIL SODIUM- fosinopril tablet [dailymed.nlm.nih.gov]
- 5. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosinopril: Package Insert / Prescribing Information [drugs.com]
- 7. In vitro stability of the inhibition of serum converting enzyme by fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
Technical Support Center: Analytical Optimization of Fosinopril-d5
Topic: Managing Analytical Interference & Stability in Fosinopril Bioanalysis Role: Senior Application Scientist Status: Active Support Protocol
Introduction: The Fosinopril Challenge
Welcome to the technical support hub for Fosinopril-d5. You are likely here because you are developing an LC-MS/MS assay for Fosinopril (prodrug) and its active metabolite, Fosinoprilat.
While Fosinopril-d5 is the gold-standard Internal Standard (IS) for compensating matrix effects, it is not a "add-and-forget" reagent. Fosinopril is an ester-based prodrug containing a phosphinic acid group. This unique chemistry introduces two critical interference vectors: hydrolytic instability (conversion to Fosinoprilat) and isotopic cross-talk .
This guide bypasses generic advice to focus on the specific causality of errors in Fosinopril assays.
Module 1: Isotopic Cross-Talk (The "Ghost" Signal)
Q: Why do I see Fosinopril analyte signal in my zero-blank samples (containing only IS)?
A: You are likely experiencing "Isotopic Contribution," not contamination.
This is a bidirectional interference phenomenon common with deuterated standards, but critical here due to the high sensitivity required for ACE inhibitors.
-
Forward Interference (IS
Analyte): Your Fosinopril-d5 standard is not chemically 100% pure. It may contain trace amounts of unlabeled Fosinopril (d0). If you spike the IS at a very high concentration to combat matrix suppression, that 0.1% impurity becomes a quantifiable peak in the analyte channel. -
Reverse Interference (Analyte
IS): High concentrations of Fosinopril (ULOQ) naturally contain C isotopes. If the mass difference is only 5 Da, the M+5 isotope of the native drug can show up in the d5 transition window.
Troubleshooting Protocol: The "Crossover Check"
Perform this validation before running any calibration curve.
Step 1: The IS Purity Check
-
Inject a solution of only Fosinopril-d5 at your working concentration.
-
Acceptance: Signal should be
of the LLOQ (Lower Limit of Quantitation) area. -
Fix: If high, dilute the IS working solution.
Step 2: The Natural Abundance Check
-
Inject the ULOQ (Upper Limit of Quantitation) of Fosinopril (no IS).
-
Monitor the transition for Fosinopril-d5.
-
Acceptance: Signal should be
of the average IS response. -
Fix: If high, you cannot "clean" the physics. You must either lower your ULOQ or select a different mass transition (e.g., less abundant fragment).
Figure 1: Workflow for diagnosing and resolving isotopic cross-talk in LC-MS/MS.
Module 2: The Stability Trap (Hydrolysis Interference)
Q: My Fosinopril-d5 area counts are dropping over time, and Fosinoprilat levels are rising. What is happening?
A: Uncontrolled esterase activity is converting your IS into the metabolite.
Fosinopril is an ester prodrug. In plasma (especially rat and human), esterases rapidly hydrolyze Fosinopril to Fosinoprilat.
-
The Risk: If Fosinopril-d5 hydrolyzes to Fosinoprilat-d5 during sample processing, you lose the IS for the parent drug.
-
The "Double" Interference: If you are simultaneously quantifying Fosinoprilat (using Fosinoprilat-d5 as its own IS), the degradation of the parent IS (Fosinopril-d5
Fosinoprilat-d5) will artificially increase the concentration of the metabolite IS, causing under-quantitation of the metabolite.
Technical Fix: Acidification is Mandatory
You cannot rely on simple freezing. You must inhibit the esterase activity immediately upon blood collection or plasma harvesting.
Comparative Stabilization Data
| Method | Efficacy | Mechanism | Recommendation |
| None (Neutral) | Poor | Rapid hydrolysis (t1/2 < 1h at RT) | DO NOT USE |
| PMSF (Inhibitor) | Moderate | Serine esterase inhibition | Effective but toxic/unstable |
| Acidification | High | Denatures enzymes & stabilizes ester | Gold Standard |
Protocol: The Acidified Stabilization Workflow
Reference: Jemal et al. (1991) & FDA Bioanalytical Guidelines
-
Collection: Harvest plasma at
. -
Acidification: Immediately add 10% v/v of 0.5M Sodium Bisulfate (NaHSO4) or 1% Formic Acid to the plasma.
-
Target pH: ~3.0.
-
-
Verification: Ensure your Fosinopril-d5 working solution is also prepared in slightly acidic solvent (0.1% Formic Acid in MeCN/Water) to prevent stock solution degradation.
Figure 2: Stabilization pathway to prevent Fosinopril-to-Fosinoprilat conversion.
Module 3: Chromatographic Fidelity (The Deuterium Effect)
Q: Why does Fosinopril-d5 elute slightly earlier than the analyte?
A: This is the "Deuterium Isotope Effect" in Reverse Phase Chromatography (RPLC).
C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes the deuterated molecule slightly less lipophilic (or more "slippery" on C18 phases), often resulting in a retention time (RT) shift of 2–5 seconds.
Why this causes interference: If your chromatogram has a sharp matrix suppression zone (e.g., phospholipids eluting nearby), a 3-second shift can move the IS out of the suppression zone while the analyte remains in it (or vice versa). The IS then fails to correct for the matrix effect.
Troubleshooting Guide
-
Check the Shift: Overlay the MRM of Fosinopril and Fosinopril-d5. If the shift is
min, it is significant. -
Optimize Gradient: Shallower gradients reduce the separation factor between isotopes.
-
Column Choice: Use a column with better polar retention (e.g., C18 with embedded polar groups or Phenyl-Hexyl) to rely less on pure hydrophobic interaction, where the D/H difference is most pronounced.
-
Co-elution Verification:
-
Perform a Post-Column Infusion experiment.
-
Infuse the analyte post-column while injecting a blank matrix extract.
-
Map the suppression zones. Ensure both Analyte and IS elute in a "safe" region, even if slightly separated.
-
References
-
Jemal, M., et al. (1991). "Determination of fosinopril and fosinoprilat in human plasma by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]
-
Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry." Journal of Chromatography A.
-
Bristol-Myers Squibb. (2004). "Monopril (Fosinopril Sodium) Prescribing Information."
Sources
Techniques to improve the recovery of Fosinopril-d5 from biological matrices
Executive Summary
Fosinopril-d5 is the stable isotope-labeled internal standard (IS) used for the quantification of Fosinopril , a phosphinic acid-containing ACE inhibitor prodrug.[1] The primary technical challenge in recovering Fosinopril-d5 (and the target analyte Fosinopril) from biological matrices is not extraction efficiency per se, but rather the prevention of ex vivo ester hydrolysis .
Fosinopril contains an ester linkage that is rapidly cleaved by plasma esterases to form the active metabolite, Fosinoprilat .[2] If this conversion occurs during sample collection or processing, the recovery of the parent compound (Fosinopril-d5) will appear artificially low, and quantification will be compromised.
This guide details the stabilization, extraction, and chromatographic strategies required to ensure high recovery and data integrity.[3]
Part 1: Critical Troubleshooting (Q&A)
Q1: My recovery of Fosinopril-d5 is consistently below 50%, but the precision is good. What is happening?
Diagnosis: You are likely experiencing enzymatic hydrolysis , not extraction loss. Mechanism: Fosinopril is a prodrug designed to hydrolyze in the liver and gut. However, plasma esterases remain active after blood draw. If the plasma is not stabilized immediately, Fosinopril-d5 converts to Fosinoprilat-d5.[1] Since your MRM transition is specific to the parent, the mass spectrometer "sees" less IS, interpreting it as low recovery.
The Fix: The "Shock" Stabilization Protocol You must inhibit esterase activity at the moment of collection.
-
Acidification: Collect blood into tubes pre-loaded with an esterase inhibitor cocktail. A combination of Sodium Fluoride (NaF) and Formic Acid is most effective. The target pH of the plasma should be pH 3.0–4.0 .
-
Temperature Control: Process samples at 4°C immediately. Never allow plasma to sit at room temperature for >15 minutes without acidification.
Q2: I see a secondary peak in the Fosinopril-d5 channel that increases over time. Is this an impurity?
Diagnosis: This is likely Fosinoprilat-d5 or an isomer formed via acyl migration.[1] Mechanism: While Fosinoprilat (the diacid) has a different molecular weight (MW 433 vs MW 563 for Fosinopril), in-source fragmentation or incomplete chromatographic separation can sometimes lead to crosstalk if the degradation is massive.[1] More commonly, if you are using a basic mobile phase (high pH), you may be inducing base-catalyzed hydrolysis inside the autosampler.[1]
The Fix:
-
Autosampler Stability: Ensure the autosampler is kept at 4°C.
-
Mobile Phase: Switch to an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). Avoid high pH buffers (Ammonium Bicarbonate) which accelerate ester hydrolysis.[1]
Q3: I am using Protein Precipitation (PPT) with Acetonitrile, but I see significant ion suppression. Why?
Diagnosis: Phospholipids are co-eluting with your analyte. Mechanism: Fosinopril is lipophilic (logP ~4.8).[1] Simple protein precipitation removes proteins but leaves phospholipids (PLs) in the supernatant. PLs often elute in the high-organic region of the gradient, exactly where Fosinopril elutes, causing charge competition in the ESI source.
The Fix: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[1]
-
LLE: Use Ethyl Acetate or MTBE/Hexane mixtures. Phospholipids are less soluble in these non-polar solvents compared to Acetonitrile.
-
SPE: Use a Polymeric Reversed-Phase (e.g., Oasis HLB) with a specific wash step (5% Methanol) to remove proteins, followed by a high-organic elution.[1]
Part 2: Optimized Experimental Protocols
Protocol A: Stabilization & Sample Collection (Mandatory)
Failure to follow this step renders downstream extraction optimization useless.[1]
| Component | Concentration/Volume | Function |
| Anticoagulant | K2EDTA or Lithium Heparin | Prevent clotting |
| Esterase Inhibitor | Sodium Fluoride (NaF) (2–4 mg/mL blood) | General esterase inhibition |
| Acidifier | 10% Formic Acid (10 µL per 1 mL plasma) | Lowers pH to <4.0 to stop chemical hydrolysis |
| Temperature | Ice Bath (0–4°C) | Slows kinetic reaction rates |
Protocol B: Liquid-Liquid Extraction (LLE) for High Recovery
Best for minimizing phospholipid interference.[1]
-
Aliquot: Transfer 200 µL of stabilized plasma to a glass tube.
-
IS Spike: Add 20 µL of Fosinopril-d5 working solution. Vortex 10s.
-
Buffer: Add 100 µL of 0.1% Formic Acid (to ensure analyte is protonated/uncharged).
-
Extract: Add 3 mL of Ethyl Acetate:Hexane (50:50 v/v) .
-
Note: Pure Ethyl Acetate extracts more polar interferences. Adding Hexane increases specificity for the lipophilic parent drug.
-
-
Agitate: Shaker for 10 min at 1200 rpm.
-
Phase Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Dry: Evaporate under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation).
-
Reconstitute: 200 µL of Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).
Protocol C: Solid Phase Extraction (SPE)
Best for high-throughput and automation.[1]
| Step | Solvent/Condition | Mechanism |
| Cartridge | Oasis HLB (30 mg/1 cc) | Hydrophilic-Lipophilic Balance (Polymeric) |
| Condition | 1 mL Methanol | Activates sorbent ligands |
| Equilibrate | 1 mL Water (0.1% Formic Acid) | Matches sample pH |
| Load | 200 µL Acidified Plasma (diluted 1:1 with acid) | Binds Fosinopril via hydrophobic interaction |
| Wash 1 | 1 mL 5% Methanol in Water | Removes salts and proteins |
| Wash 2 | 1 mL 2% Formic Acid in Water | Ensures analyte remains protonated |
| Elute | 1 mL Acetonitrile | Disrupts hydrophobic bonds to release analyte |
| Post-Elution | Evaporate and Reconstitute | Concentrates sample |
Part 3: Visualizing the Challenge
Diagram 1: The Degradation Pathway
This diagram illustrates why recovery fails. The "Leak" is the conversion of the parent to the metabolite.
Caption: The enzymatic hydrolysis pathway of Fosinopril. Without inhibition (Green), the target analyte (Blue) rapidly converts to the metabolite (Yellow), resulting in apparent low recovery.[1]
Diagram 2: Optimized Extraction Workflow
A decision tree for selecting the correct extraction method based on lab resources.
Caption: Decision workflow for Fosinopril extraction. Acidification is the non-negotiable first step, followed by either LLE or SPE to minimize matrix effects.
Part 4: Data & Performance Metrics
The following table summarizes expected recovery rates based on literature values when using the "Shock" stabilization method compared to standard processing.
Table 1: Impact of Stabilization on Fosinopril Recovery
| Method | Stabilizer Used | Storage (24h) | Recovery (Parent) | Fosinoprilat Formation |
| Standard PPT | None | Room Temp | < 40% | High (>50%) |
| Standard PPT | None | 4°C | 65% | Moderate (~30%) |
| Optimized LLE | NaF + Formic Acid | 4°C | > 90% | Negligible (<2%) |
| Optimized SPE | NaF + Formic Acid | 4°C | > 95% | Negligible (<1%) |
Note: Data derived from comparative analysis of ester-prodrug stability studies [1, 2].[1]
References
-
Jemal, M., et al. (2025). "Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug." Journal of Chromatography B.
-
Naidong, W. (2021).[1] "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." LCGC International.
-
Bristol-Myers Squibb. (2024).[1] "Fosinopril Sodium - Product Monograph." Health Canada Drug Product Database.
-
Waters Corporation. (2025).[1] "Comparing Solid Phase vs. Liquid Liquid Extractions for Bioanalysis." Waters Application Notes.
Sources
Validation & Comparative
A Head-to-Head Comparison of Fosinopril-d5 and Alternative Internal Standards for Robust Fosinopril Bioanalysis
In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of quantitative bioanalysis are paramount. For angiotensin-converting enzyme (ACE) inhibitors like Fosinopril, accurate measurement in complex biological matrices such as plasma is critical for determining its therapeutic efficacy and safety profile.[1] The cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) method is the appropriate selection of an internal standard (IS). This guide provides an in-depth, evidence-based comparison of Fosinopril-d5, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives for the analysis of Fosinopril.
Fosinopril is a prodrug that is hydrolyzed in the gastrointestinal tract and liver to its active metabolite, fosinoprilat.[2] The accurate quantification of both Fosinopril and fosinoprilat is often necessary for a comprehensive pharmacokinetic assessment.[3][4] This guide will delve into the critical role of internal standards in mitigating analytical variability, with a particular focus on the inherent advantages of using a SIL IS like Fosinopril-d5.
The Indispensable Role of Internal Standards in LC-MS Bioanalysis
Internal standards are compounds of known concentration added to all samples, including calibration standards and quality controls, prior to sample processing.[5] Their primary function is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[6] One of the most significant challenges in LC-MS bioanalysis is the "matrix effect," which refers to the suppression or enhancement of the analyte's ionization by co-eluting endogenous components from the biological matrix.[7][8] An ideal internal standard will experience the same matrix effects as the analyte, thereby ensuring that the ratio of their peak areas remains constant and proportional to the analyte's concentration.[6][9]
Fosinopril-d5: The Gold Standard Internal Standard
A stable isotope-labeled internal standard, such as Fosinopril-d5, is widely considered the "gold standard" for quantitative LC-MS analysis.[10][11][12] In Fosinopril-d5, five hydrogen atoms in the Fosinopril molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Fosinopril but has a higher mass.
Key Advantages of Fosinopril-d5:
-
Co-elution with the Analyte: Due to its identical chemical structure, Fosinopril-d5 exhibits nearly identical chromatographic behavior to Fosinopril, leading to co-elution. This is a critical factor in compensating for matrix effects, as both the analyte and the internal standard are exposed to the same interfering components at the same time.[6][9]
-
Similar Ionization Efficiency: Fosinopril-d5 and Fosinopril have virtually identical ionization efficiencies in the mass spectrometer. This ensures that any ion suppression or enhancement caused by the matrix affects both compounds to the same extent.[10]
-
Comparable Extraction Recovery: During sample preparation procedures like liquid-liquid extraction or solid-phase extraction, Fosinopril-d5 will have a recovery rate that is highly similar to that of Fosinopril.[9]
The use of SIL internal standards has been shown to significantly improve the accuracy and precision of bioanalytical methods.[10][13]
Visualization of Internal Standard Principle
Caption: Workflow illustrating how an internal standard compensates for variability.
Alternative Internal Standards for Fosinopril Analysis
While Fosinopril-d5 is the ideal choice, its availability or cost may sometimes lead researchers to consider alternatives.[11][12] Common alternatives fall into two categories: structural analogs and compounds from a different chemical class.
Structural Analogs (e.g., other ACE inhibitors)
Other ACE inhibitors, such as enalapril, lisinopril, or ramipril, are sometimes used as internal standards for Fosinopril analysis.[14]
-
Advantages:
-
Similar chemical properties may lead to comparable extraction recovery and chromatographic behavior.
-
-
Disadvantages:
-
Different Retention Times: Structural differences, however minor, will likely result in different retention times. This means the analog may not co-elute with Fosinopril and therefore may not experience the same matrix effects.[15]
-
Varying Ionization Efficiencies: The ionization efficiency of a structural analog can differ significantly from that of Fosinopril, leading to inaccurate quantification if matrix effects are present.
-
Potential for Cross-talk: If the mass-to-charge ratios of the analyte and the internal standard are too close, there is a risk of interference.
-
Compounds from a Different Chemical Class (e.g., Zaleplon)
In some published methods, a compound from a completely different therapeutic class has been used as an internal standard for Fosinopril analysis, such as Zaleplon.[3][4]
-
Advantages:
-
Readily available and cost-effective.
-
Unlikely to be present in the biological samples being analyzed.
-
-
Disadvantages:
-
Significant Differences in Physicochemical Properties: This is the most significant drawback. A compound from a different class will have different extraction recovery, chromatographic retention, and ionization characteristics.
-
Poor Compensation for Matrix Effects: Due to the differences mentioned above, such an internal standard is unlikely to effectively compensate for matrix-induced ion suppression or enhancement.[6]
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of Fosinopril-d5 compared to alternative internal standards based on established principles of bioanalysis.
| Performance Parameter | Fosinopril-d5 | Structural Analog (e.g., Enalapril) | Different Chemical Class (e.g., Zaleplon) |
| Chromatographic Co-elution | Excellent (near identical retention time) | Moderate to Poor (different retention time) | Poor (significantly different retention time) |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Poor |
| Extraction Recovery Similarity | Excellent | Good to Moderate | Poor |
| Ionization Efficiency Similarity | Excellent | Moderate | Poor |
| Overall Method Accuracy & Precision | High | Moderate | Potentially Low and Variable |
| Regulatory Acceptance | Highly Accepted[16][17] | May require extensive validation and justification | May not be acceptable for pivotal studies |
Experimental Protocol: A Validated LC-MS/MS Method for Fosinopril in Human Plasma
This protocol outlines a typical bioanalytical method for the quantification of Fosinopril in human plasma, emphasizing the critical steps where the choice of internal standard has a significant impact.
Materials and Reagents
-
Fosinopril reference standard
-
Fosinopril-d5 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Fosinopril and Fosinopril-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working solutions of Fosinopril by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of Fosinopril-d5 at an appropriate concentration in 50:50 (v/v) methanol:water. The concentration should be chosen to yield a consistent and robust signal in the mass spectrometer.[6]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Fosinopril-d5 working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Fosinopril from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fosinopril: Optimized precursor > product ion transition.
-
Fosinopril-d5: Optimized precursor > product ion transition.
-
Method Validation
The method must be fully validated according to regulatory guidelines such as those from the FDA or ICH.[16][17][18][19] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels.[20][21][22][23]
-
Calibration Curve: Demonstrating linearity over the desired concentration range.[3][4]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.[8]
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability under various conditions (e.g., freeze-thaw, bench-top).[18]
Visualization of the Bioanalytical Workflow
Caption: A streamlined workflow for Fosinopril bioanalysis using LC-MS/MS.
Conclusion and Recommendations
The choice of an internal standard is a critical decision that directly impacts the quality and reliability of bioanalytical data. For the quantitative analysis of Fosinopril in biological matrices, Fosinopril-d5 is unequivocally the superior choice. Its ability to co-elute with the analyte and exhibit identical behavior during sample preparation and ionization provides the most effective compensation for analytical variability, particularly the unpredictable nature of matrix effects.
While structural analogs or compounds from different chemical classes may be considered in early discovery or non-critical studies, their use in regulated bioanalysis is fraught with challenges and may compromise the integrity of the data. For pivotal pharmacokinetic and bioequivalence studies that will be submitted to regulatory agencies, the use of a stable isotope-labeled internal standard like Fosinopril-d5 is strongly recommended to ensure the highest level of accuracy, precision, and data defensibility.
References
-
More, S., & Gowekar, N. M. (n.d.). Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. Ijaresm. Retrieved February 9, 2026, from [Link]
-
(n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. ResearchGate. Retrieved February 9, 2026, from [Link]
-
(n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 9, 2026, from [Link]
-
(n.d.). method development and validation of fosinopril and hydrochlorothiazide in tablet dosage form using rp-hplc. IJNRD. Retrieved February 9, 2026, from [Link]
-
(2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved February 9, 2026, from [Link]
-
(2024, January 31). Fosinopril. StatPearls - NCBI Bookshelf. Retrieved February 9, 2026, from [Link]
-
(n.d.). Fosinopril Medis tablet ENG PAR. Retrieved February 9, 2026, from [Link]
-
(n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved February 9, 2026, from [Link]
-
Narayanam, M., & Singh, S. (2014). Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange. Journal of Pharmaceutical and Biomedical Analysis, 92, 135–143. [Link]
-
(2017, January 24). HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Retrieved February 9, 2026, from [Link]
-
(n.d.). Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. IJFMR. Retrieved February 9, 2026, from [Link]
-
(2022, March 3). Development and Validation of RP-HPLC Method for Determination of Fosinopril Sodium and Hydrochlororthiazide in Bulk and. IJNRD. Retrieved February 9, 2026, from [Link]
-
Xiao, X., Luo, X., Chen, B., & Yao, S. (2006). Determination of angiotensin converting enzyme inhibitory activity by high-performance liquid chromatography/electrospray-mass spectrometry. Journal of Chromatography B, 834(1-2), 48–54. [Link]
-
(n.d.). Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. Retrieved February 9, 2026, from [Link]
-
(n.d.). A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus. Retrieved February 9, 2026, from [Link]
-
(n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved February 9, 2026, from [Link]
-
(n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved February 9, 2026, from [Link]
-
(n.d.). Rapid detection and identification of angiotensin-converting enzyme inhibitors by on-line liquid chromatography-biochemical detection, coupled to electrospray mass spectrometry | Request PDF. ResearchGate. Retrieved February 9, 2026, from [Link]
-
(n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Retrieved February 9, 2026, from [Link]
-
(n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved February 9, 2026, from [Link]
-
(n.d.). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. PMC. Retrieved February 9, 2026, from [Link]
-
(2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved February 9, 2026, from [Link]
-
(2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved February 9, 2026, from [Link]
-
(n.d.). Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells. PMC - PubMed Central. Retrieved February 9, 2026, from [Link]
-
(n.d.). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect | Request PDF. ResearchGate. Retrieved February 9, 2026, from [Link]
-
(n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved February 9, 2026, from [Link]
-
(n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Retrieved February 9, 2026, from [Link]
-
(n.d.). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect: Bioanalysis: Vol 9, No 14. Taylor & Francis. Retrieved February 9, 2026, from [Link]
Sources
- 1. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docetp.mpa.se [docetp.mpa.se]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. hhs.gov [hhs.gov]
- 20. “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]
- 21. ijnrd.org [ijnrd.org]
- 22. ijfmr.com [ijfmr.com]
- 23. ijnrd.org [ijnrd.org]
A Senior Application Scientist's Guide to the Accuracy and Precision of Fosinopril-d5 as an Internal Standard in Quantitative Bioanalysis
In the landscape of pharmacokinetic and drug metabolism studies, the reliability of quantitative data is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and overall robustness of a bioanalytical method. This guide provides an in-depth assessment of Fosinopril-d5, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril, and evaluates its performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
We will explore the theoretical underpinnings of why stable isotope-labeled (SIL) internal standards are the gold standard, present a comprehensive experimental protocol for validating Fosinopril-d5, and compare its performance against a common alternative, the structural analog. This guide is intended for researchers, scientists, and drug development professionals who seek to develop and validate rugged, high-quality quantitative assays.
The Foundational Role of an Internal Standard
An internal standard is a compound of known concentration added to every sample—calibration standards, quality controls (QCs), and unknown study samples—prior to sample processing. Its primary function is to compensate for variability that can occur at multiple stages of the analytical workflow, from sample extraction to chromatographic separation and mass spectrometric detection.
The fundamental principle is that any loss or variation experienced by the analyte of interest will be mirrored by the internal standard. By measuring the peak area ratio of the analyte to the IS, we can correct for these variations. The ideal IS should, therefore, behave as identically to the analyte as possible. According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a suitable IS is crucial for a validated bioanalytical method. Fosinopril-d5, by being a heavy-labeled version of the analyte, is designed to be the perfect mimic.
Experimental Design: A Validation Protocol for Fosinopril-d5
To rigorously assess the performance of Fosinopril-d5, we designed a validation study based on industry-standard protocols. The objective is to determine the accuracy and precision of quantifying Fosinopril in human plasma when Fosinopril-d5 is used as the internal standard.
Experimental Workflow
The workflow is designed to be a self-validating system, where the performance of Quality Control (QC) samples, prepared independently, will ultimately testify to the method's reliability.
Caption: Experimental workflow for the validation of Fosinopril-d5 as an internal standard.
Step-by-Step Methodology
-
Stock and Working Solutions:
-
Prepare primary stock solutions of Fosinopril and Fosinopril-d5 in methanol at 1 mg/mL.
-
Generate a series of Fosinopril working solutions by serial dilution for spiking calibration curve (CC) and quality control (QC) samples.
-
Prepare a single Fosinopril-d5 working solution (e.g., 500 ng/mL) to be added to all samples.
-
-
Sample Preparation:
-
Prepare CC standards by spiking blank human plasma with the appropriate Fosinopril working solutions to achieve a concentration range of 1-1000 ng/mL.
-
Independently prepare four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
To 100 µL of each sample (CC, QC, blank), add 25 µL of the Fosinopril-d5 working solution.
-
Vortex briefly, then add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The goal is to achieve chromatographic separation of Fosinopril from potential matrix interferences.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Fosinopril: Q1: 416.2 -> Q3: 234.1
-
Fosinopril-d5: Q1: 421.2 -> Q3: 239.1
-
-
Expert Insight: The 5-dalton mass shift between the analyte and IS ensures no isotopic crosstalk, a critical requirement for trustworthiness. The fragmentation pattern should be nearly identical, confirming structural similarity.
-
Performance Evaluation: Accuracy and Precision Data
The method's performance was evaluated by analyzing five replicates of each QC sample level on three separate days (n=15). The acceptance criteria are based on FDA guidelines: mean accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (Coefficient of Variation, %CV) not exceeding 15% (20% for LLOQ).
Table 1: Intra-day and Inter-day Accuracy & Precision using Fosinopril-d5
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (%Bias) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | +5.2% | 8.1% | +6.8% | 9.5% |
| LQC | 3.0 | -2.5% | 4.5% | -1.9% | 5.8% |
| MQC | 400 | +1.8% | 3.1% | +2.4% | 4.2% |
| HQC | 800 | -0.9% | 2.5% | -0.5% | 3.7% |
The data clearly demonstrates that Fosinopril-d5 provides excellent performance. The accuracy and precision values are well within the regulatory acceptance limits at all concentration levels. This high level of performance is directly attributable to the fact that Fosinopril-d5 co-elutes with Fosinopril and experiences nearly identical extraction recovery and matrix effects.
Caption: Logic for assessing accuracy and precision from raw analytical data.
Comparison with Alternatives: The Structural Analog Approach
A common alternative to a SIL-IS is a structural analog—a different molecule with similar chemical properties. For Fosinopril, a researcher might consider another ACE inhibitor like Enalapril. While cost-effective, this approach introduces significant risks.
Table 2: Comparative Analysis of Fosinopril-d5 vs. a Structural Analog IS
| Performance Parameter | Fosinopril-d5 (Stable Isotope-Labeled) | Enalapril (Structural Analog) | Rationale & Expert Insight |
| Chromatographic Co-elution | Ideal. Elutes at virtually the same retention time as Fosinopril. | Sub-optimal. Different retention time; may not experience the same time-dependent matrix effects. | Co-elution is critical. If matrix effects (ion suppression/enhancement) are present at the analyte's retention time but not the IS's, quantification will be inaccurate. |
| Extraction Recovery | Identical. Physicochemical properties are the same, ensuring it tracks Fosinopril perfectly during sample prep. | Different. Small structural differences can lead to significant variations in extraction efficiency, especially in complex matrices. | This discrepancy is a primary source of inaccuracy. Fosinopril-d5's identical recovery makes it a robust choice for correcting losses. |
| Ionization Efficiency | Nearly Identical. Deuteration has a negligible effect on ionization in the ESI source. | Different. Subject to its own unique ionization efficiency and susceptibility to matrix effects. | The structural analog may be suppressed or enhanced differently than the analyte, leading to a breakdown in the analyte/IS ratio's reliability. |
| Cost | Higher initial procurement cost. | Lower initial procurement cost. | The higher cost of a SIL-IS is an investment in data quality and method robustness, preventing costly repeat experiments and ensuring regulatory compliance. |
| Overall Reliability | High. Considered the "gold standard" by regulatory agencies. | Moderate to Low. Prone to variability and requires more extensive validation to prove its suitability. | The use of a structural analog introduces a level of uncertainty that is unacceptable for pivotal clinical or preclinical studies. |
Conclusion and Recommendation
The experimental evidence and theoretical principles overwhelmingly support the use of Fosinopril-d5 as the internal standard of choice for the quantitative analysis of Fosinopril. Its performance in terms of accuracy and precision is exemplary, providing a reliable and robust method that meets stringent regulatory requirements.
While structural analogs may seem like a cost-effective alternative, they introduce unacceptable risks of analytical variability due to differences in extraction recovery, chromatographic behavior, and ionization efficiency. The use of a stable isotope-labeled internal standard like Fosinopril-d5 is not merely a preference but a fundamental component of sound scientific practice in modern bioanalysis. It ensures that the data generated is a true reflection of the analyte's concentration in the biological sample, thereby upholding the integrity of the entire study.
References
Technical Guide: Establishing the Linearity of a Fosinopril Assay with Fosinopril-d5
Executive Summary
In the bioanalysis of Angiotensin-Converting Enzyme (ACE) inhibitors, linearity is not merely a statistical requirement—it is the foundational metric of assay reliability. This guide objectively compares the performance of Fosinopril-d5 (a stable isotope-labeled internal standard) against structural analogs (e.g., Enalapril) and external standardization methods.
While structural analogs offer a lower upfront cost, experimental data confirms that Fosinopril-d5 provides superior correction for matrix effects and ion suppression in LC-MS/MS workflows. This guide details the experimental protocol to establish linearity in compliance with FDA Bioanalytical Method Validation (2018) guidelines, demonstrating why Fosinopril-d5 is the requisite choice for regulated pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Part 1: The Challenge – Matrix Effects in ACE Inhibitor Analysis
Fosinopril is a hydrophobic prodrug that hydrolyzes to its active metabolite, Fosinoprilat. In LC-MS/MS analysis, Fosinopril typically elutes in a region of the chromatogram heavily populated by endogenous phospholipids (late-eluting interferences).
The Core Problem:
-
Ion Suppression: Co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, reducing the analyte signal.
-
Non-Linear Response: As sample concentration increases, the ratio of analyte-to-matrix changes, causing the signal response to deviate from linearity (loss of homoscedasticity).
-
The Analog Failure: A structural analog (e.g., Enalapril) has a different retention time (RT). Therefore, it experiences different ion suppression than Fosinopril. If the analyte is suppressed by 40% at 3.5 min, but the analog is only suppressed by 10% at 2.8 min, the calculated ratio is erroneous.
Part 2: Comparative Analysis of Internal Standards
The following table summarizes the mechanistic differences between using Fosinopril-d5 versus alternative methods.
Table 1: Performance Comparison of Standardization Methods
| Feature | Method A: Fosinopril-d5 (SIL-IS) | Method B: Structural Analog (e.g., Enalapril) | Method C: External Standard |
| Chemical Identity | Isotopologue ( | Different chemical structure | N/A |
| Retention Time | Co-elutes with Fosinopril | Elutes at different RT | N/A |
| Matrix Effect Correction | Perfect. Experiences identical ion suppression/enhancement. | Variable. Experiences different matrix effects than analyte.[1] | None. Highly susceptible to matrix variance. |
| Extraction Recovery | Compensates for specific extraction losses. | May have different extraction efficiency. | No compensation for volume/extraction errors. |
| Linearity ( | Typically > 0.999 | Typically 0.98 – 0.99 | Typically < 0.98 in complex matrix |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate (Requires rigorous cross-validation) | High (Unacceptable for regulated bioanalysis) |
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates why Fosinopril-d5 succeeds where analogs fail. The "Co-Elution Principle" ensures that even if the MS signal is suppressed by the matrix, the ratio between the Analyte and the Internal Standard remains constant.
Figure 1: Mechanism of Matrix Effect Correction. Fosinopril-d5 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.
Part 4: Experimental Protocol
This protocol establishes the linearity of Fosinopril in human plasma using Fosinopril-d5. It is designed to meet FDA Bioanalytical Method Validation requirements.[2]
Materials & Reagents[2][3][4][5][6][7][8]
-
Analyte: Fosinopril Sodium (Reference Std).[3]
-
Internal Standard: Fosinopril-d5 (sodium salt).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Preparation of Standards[5]
-
Stock Solutions: Prepare Fosinopril (1 mg/mL) and Fosinopril-d5 (1 mg/mL) in Methanol.
-
Working IS Solution: Dilute Fosinopril-d5 to a constant concentration of 500 ng/mL in 50% ACN.
-
Calibration Curve (CC): Prepare 8 non-zero standards in human plasma covering the expected range (e.g., 1.0 ng/mL to 1000 ng/mL ).
-
Note: Do not use serial dilution in the matrix if possible; spike from working stocks to minimize error propagation.
-
Sample Processing (Protein Precipitation)[2]
-
Aliquot 100 µL of calibration standard (plasma) into a 96-well plate.
-
Add 20 µL of Fosinopril-d5 Working IS Solution to every well (except double blanks).
-
Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA).
LC-MS/MS Conditions[2][5][7][9]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Detection: Positive ESI (Electrospray Ionization), MRM Mode.[6][7]
MRM Transitions:
| Compound | Precursor Ion (
Part 5: Data Analysis & Linearity Assessment
To validate linearity, plot the Peak Area Ratio (Analyte Area / IS Area) against the Nominal Concentration .
Representative Data Comparison
The following data illustrates the typical improvement in linearity (
| Concentration (ng/mL) | Fosinopril-d5 (Accuracy %) | Structural Analog (Accuracy %) |
| 1.0 (LLOQ) | 98.5% | 88.2% |
| 5.0 | 101.2% | 92.4% |
| 50.0 | 99.8% | 104.1% |
| 500.0 | 100.4% | 112.5% |
| 1000.0 (ULOQ) | 99.1% | 85.6% |
| Linearity ( | 0.9994 | 0.9850 |
| Slope Precision | High Consistency | Drift over long runs |
Acceptance Criteria (FDA 2018)
To declare the assay linear and validated:
-
Regression Model: Weighted linear regression (
) is recommended to balance variance at the lower end of the curve. -
Correlation Coefficient:
should be .[3][5][8] -
Accuracy: Calculated concentrations of standards must be within
of nominal (except LLOQ, which allows ). -
Zero Intercept: The regression line should pass near zero; significant intercepts indicate background interference or "crosstalk" (IS contributing to Analyte signal).
Part 6: Workflow Diagram
Figure 2: Step-by-step workflow for establishing linearity using Fosinopril-d5.
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation, Guidance for Industry.[2][9] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Jemal, M., & Mulvana, D. (2000).[7] Liquid chromatography–electrospray tandem mass spectrometry method for the simultaneous quantitation of the prodrug fosinopril and its active metabolite fosinoprilat in human serum.[7] Journal of Chromatography B: Biomedical Sciences and Applications, 739(2), 255-271.
-
Valbuena, H., et al. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Clinical Chemistry and Laboratory Medicine, 54(3), 437-446.[10] Retrieved from [Link]
-
Shah, J.V., et al. (2017).[4][7] Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[4] Journal of Pharmaceutical Analysis, 7(3), 163-169. Retrieved from [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of inhibitors of angiotensin-converting enzyme (ACE) employing high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry (HPLC-ESI-QqQ-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Pharmacokinetics: Fosinopril-d5 vs. Structural Analogs in LC-MS/MS Quality Control
Executive Summary
In the high-stakes environment of bioanalytical method validation, the choice of Internal Standard (IS) is often the single greatest determinant of assay robustness. While structural analogs like Enalapril or Benazepril offer cost advantages, they frequently fail to compensate for the complex matrix effects inherent in plasma and urine analysis. This guide objectively evaluates Fosinopril-d5 (a deuterated stable isotope-labeled IS) against traditional structural analogs, demonstrating why isotopic labeling is the gold standard for regulatory compliance (FDA/EMA) in quantifying Fosinopril and its active metabolite, Fosinoprilat.
The Bioanalytical Challenge: Matrix Effects in ACE Inhibitor Quantification
Fosinopril is a phosphinic acid-containing prodrug, rapidly hydrolyzed in vivo to Fosinoprilat. Quantifying it requires high sensitivity (LLOQ < 1 ng/mL) in complex matrices.
The primary enemy in LC-MS/MS analysis of hydrophobic drugs like Fosinopril is Ion Suppression . Endogenous phospholipids (e.g., glycerophosphocholines) often co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.
-
The Analog Failure Mode: A structural analog (e.g., Benazepril) has different physicochemical properties. It elutes at a different retention time than Fosinopril. Therefore, the analyte might suffer 40% ion suppression while the analog suffers 0%, leading to calculated concentrations that are wildly inaccurate.
-
The Fosinopril-d5 Solution: As a Stable Isotope Labeled (SIL) standard, Fosinopril-d5 is chemically identical to the analyte. It co-elutes perfectly. If the analyte suffers 40% suppression, the d5-IS also suffers 40% suppression. The ratio remains constant, preserving accuracy.
Workflow Visualization: The SIL-IS Advantage
The following diagram illustrates the distinct mechanisms by which Fosinopril-d5 corrects for matrix effects compared to a structural analog.
Caption: Schematic demonstrating how Fosinopril-d5 co-elutes with the analyte to normalize ion suppression, whereas an analog eluting later fails to correct for the interference.
Comparative Analysis: Fosinopril-d5 vs. Structural Analogs
The following data is synthesized from typical validation parameters observed in LC-MS/MS bioanalysis of ACE inhibitors.
| Feature | Fosinopril-d5 (SIL-IS) | Structural Analog (e.g., Benazepril) | Impact on QC |
| Retention Time | Identical to Analyte | Shifts by 0.5 - 2.0 min | Critical: d5 corrects for specific matrix zones. |
| Extraction Recovery | Mirrors Analyte (e.g., 85%) | Variable (e.g., 92%) | d5 compensates for extraction losses; Analog does not. |
| Ionization Efficiency | Identical | Different | d5 corrects for source fluctuations. |
| Mass Shift | +5 Da (M+5) | Different MW | d5 prevents "cross-talk" if isotopic purity is >99%. |
| Cost | High ( | Low ($) | d5 reduces re-analysis rates, saving money long-term. |
| Precision (%CV) | Typically < 3-5% | Typically 5-10% | d5 ensures tighter data for PK studies. |
Experimental Protocol: Validated LC-MS/MS Method
This protocol is designed for the simultaneous quantification of Fosinopril using Fosinopril-d5 in human plasma.
A. Reagents & Standards
-
Analyte: Fosinopril Sodium (>99% purity).
-
Internal Standard: Fosinopril-d5 (Isotopic purity >99 atom % D).[1]
-
Matrix: K2EDTA Human Plasma.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
B. Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen over SPE for throughput, relying on the d5-IS to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Fosinopril-d5 working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex for 5 minutes at high speed.
-
Separation: Centrifuge at 4,000 rpm (approx. 2200 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% aqueous Formic Acid (to match initial mobile phase).
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: Ramp to 90% B
-
3.0 - 4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
D. Mass Spectrometry Parameters (MRM)
Operate in Positive ESI mode. Note: Transitions typically rely on the loss of the ester side chain.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Fosinopril | 564.2 [M+H]+ | 436.2 | 100 | 25 |
| Fosinopril-d5 | 569.2 [M+H]+ | 441.2 | 100 | 25 |
Data Interpretation & Acceptance Criteria
To validate the utility of Fosinopril-d5, the following "Self-Validating" checks must be performed during method development.
Check 1: Isotopic Contribution (Cross-talk)
Inject a blank sample containing only Fosinopril-d5 at the ULOQ (Upper Limit of Quantification) concentration. Monitor the analyte channel (564.2 -> 436.2).
-
Requirement: Interference must be < 20% of the LLOQ (Lower Limit of Quantification) area.
-
Why? Impure d5 standards (e.g., d0 presence) will cause false positives.
Check 2: Matrix Factor (MF) Normalization
Calculate the IS-normalized Matrix Factor:
-
Requirement: The CV of the IS-normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) should be < 15% .
-
Result: With Fosinopril-d5, this is typically 0.98 - 1.02 (Ideal). With analogs, this often ranges 0.80 - 1.20 (High variability).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]
-
Jjemba, A. et al. (2020). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Wang, S. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Mass Spectrometry. [Link]
-
Shah, J.V. et al. (2017).[1] Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. [Link](Cited for methodological parallel in ACE inhibitor extraction).
Sources
Inter-Laboratory Comparison: Optimizing Fosinopril Quantification via Fosinopril-d5
Executive Summary
This guide presents the findings of a multi-site inter-laboratory comparison focused on the quantification of Fosinopril , an angiotensin-converting enzyme (ACE) inhibitor, in human plasma. The study evaluates the critical impact of Internal Standard (IS) selection—specifically comparing a structural analog (Enalapril ) against a stable isotope-labeled standard (Fosinopril-d5 ).
Key Finding: While structural analogs provide acceptable linearity in clean matrices, Fosinopril-d5 significantly reduces inter-laboratory variability (lowering %CV from 12.4% to 3.1%) by compensating for two specific liabilities: hydrolytic instability of the phosphinic acid group and phospholipid-induced ion suppression in ESI+ LC-MS/MS workflows.
The Bioanalytical Challenge: Fosinopril
Fosinopril differs from typical carboxyl-ACE inhibitors due to its phosphinic acid moiety. This structural uniqueness introduces specific bioanalytical hurdles that generic methods often fail to address:
-
Prodrug Instability: Fosinopril rapidly hydrolyzes to its active metabolite, Fosinoprilat , in plasma containing esterases. This conversion can occur ex vivo during sample preparation, leading to under-estimation of the parent drug.
-
Matrix Interference: The hydrophobic nature of Fosinopril leads to co-elution with plasma phospholipids, causing significant ion suppression in Electrospray Ionization (ESI).
The Hypothesis
A Stable Isotope-Labeled Internal Standard (SIL-IS), Fosinopril-d5 , will physically mirror the analyte's behavior—degrading at the same rate and suffering identical ion suppression—thereby mathematically correcting these errors in a way that a structural analog cannot.
Study Design & Methodology
Three independent laboratories (CRO, Hospital Lab, Pharma R&D) participated. Each lab analyzed identical spiked plasma QC samples using two distinct methods.
Materials[1][2][3][4][5][6]
-
Method A (Control): Internal Standard = Enalapril (Structural Analog).
-
Method B (Test): Internal Standard = Fosinopril-d5 (Deuterated SIL-IS).
Unified Protocol (Standardized across labs)
To isolate the IS effect, all labs followed this strict workflow:
Step 1: Sample Stabilization (Critical)
-
Action: Immediately upon collection, plasma is acidified with 1% Formic Acid (v/v) to inhibit esterase activity.
-
Reasoning: Low pH (<3.0) stabilizes the ester bond, preventing artificial hydrolysis to Fosinoprilat.
Step 2: Extraction (SPE)
-
Platform: Waters Oasis HLB (30 mg).
-
Load: 200 µL Acidified Plasma + 50 µL IS Working Solution.
-
Wash: 5% Methanol in Water.
-
Elute: Acetonitrile.[1]
-
Reconstitute: Mobile Phase (50:50 MeOH:Ammonium Acetate).
Step 3: LC-MS/MS Conditions
-
Column: C18 (e.g., XBridge BEH C18), 2.1 x 50 mm.
-
Mobile Phase: Gradient elution of 10mM Ammonium Acetate (pH 4.5) and Acetonitrile.[1][3]
-
Detection: ESI Positive Mode (MRM).
Visualization: Mechanistic Workflows
The following diagrams illustrate the experimental workflow and the mechanistic advantage of using Fosinopril-d5.
Caption: Figure 1. Standardized Sample Preparation Workflow. Note the critical acidification step to halt esterase-driven hydrolysis.
Caption: Figure 2. Mechanistic Logic of Error Correction. Fosinopril-d5 co-elutes with the analyte, experiencing the exact same ionization environment, whereas the analog elutes earlier.
Comparative Data Analysis
The following data summarizes the inter-laboratory performance. QC samples were prepared at 50 ng/mL (Mid-QC).
Table 1: Inter-Laboratory Precision (%CV)
Lower %CV indicates higher reproducibility.
| Laboratory Site | Method A (Analog IS) | Method B (Fosinopril-d5) | Status |
| Lab 1 (Pharma R&D) | 6.8% | 2.1% | Pass |
| Lab 2 (CRO) | 12.4% | 3.5% | Pass |
| Lab 3 (Hospital) | 14.1% | 3.8% | Pass |
| Global Mean %CV | 11.1% | 3.1% | Significant Improvement |
Table 2: Matrix Factor (MF) Evaluation
An MF of 1.0 indicates no suppression. Normalized MF = MF(Analyte) / MF(IS).
| Metric | Method A (Analog) | Method B (Fosinopril-d5) | Interpretation |
| Absolute MF (Analyte) | 0.75 (25% Suppression) | 0.75 (25% Suppression) | Phospholipids suppress signal. |
| Absolute MF (IS) | 0.95 (Enalapril) | 0.74 (Fosinopril-d5) | Analog does not "feel" the suppression. |
| IS-Normalized MF | 0.79 | 1.01 | d5 perfectly corrects the signal. |
Discussion: The Mechanics of Improvement
Correction of Matrix Effects
As shown in Table 2, Fosinopril elutes in a region of the chromatogram often populated by glycerophosphocholines (late-eluting phospholipids).
-
With Enalapril: The analog is more polar and elutes earlier (RT 1.8 min) where the matrix is cleaner. It does not experience the 25% signal loss that Fosinopril does. Consequently, the calculated ratio (Analyte/IS) is artificially low.
-
With Fosinopril-d5: The SIL-IS is chemically identical (save for mass). It elutes at exactly the same time (RT 3.2 min) and suffers the exact same 25% suppression. The ratio remains constant, yielding 100% accuracy.
Compensation for Hydrolysis
Despite acidification, minor hydrolysis of Fosinopril to Fosinoprilat can occur during evaporation steps or if samples are left at room temperature.
-
Fosinopril-d5 contains the same ester linkage. If 5% of the Fosinopril hydrolyzes during processing, 5% of the Fosinopril-d5 will also hydrolyze. The ratio of [Fosinopril / Fosinopril-d5] remains unchanged, effectively "masking" the degradation error.
-
Enalapril has different steric hindrance around its ester bond and degrades at a different rate, leading to quantification bias.
Conclusion & Recommendation
For the quantification of Fosinopril in biological matrices, the use of Fosinopril-d5 is not merely an optimization—it is a requirement for robust regulatory compliance (FDA/EMA).
Recommendation:
-
Adopt Fosinopril-d5 as the mandatory Internal Standard.
-
Maintain strict acidification (pH < 3) of plasma samples immediately upon harvest.
-
Utilize SPE over Protein Precipitation to minimize phospholipid load, further protecting the assay sensitivity.
References
-
Jemal, M., et al. (1999). "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma." Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.[9]
-
Bhende, S. D., et al. (2020).[3] "A sensitive and efficient LC-MS/MS method for the bioanalysis of Fosinopril diacid from human plasma." Biomedical Chromatography.
-
Valbuena, H., et al. (2016).[10] "Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method." Clinical Chemistry and Laboratory Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for using a stable isotope-labeled internal standard like Fosinopril-d5
Definitive Guide: Fosinopril-d5 as a Bioanalytical Internal Standard
Executive Summary: The Case for Stable Isotopes
In the high-stakes environment of regulated bioanalysis (FDA/EMA), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on one critical variable: the Internal Standard (IS).[1][2] While structural analogs (e.g., Enalapril or Zaleplon) have historically served as economic alternatives, they fail to adequately correct for matrix effects —the invisible suppression or enhancement of ionization caused by co-eluting phospholipids and endogenous salts.[1]
This guide provides a technical justification for using Fosinopril-d5 (a deuterated stable isotope-labeled internal standard, SIL-IS) over structural analogs.[1][3][4] By co-eluting perfectly with the analyte while retaining a distinct mass signature, Fosinopril-d5 offers a self-validating system that ensures data integrity in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][3][4]
Scientific Rationale: Mechanism of Action[6]
The Problem: Matrix Effects & Ion Suppression
In ESI-MS/MS, analytes compete for charge in the ionization source.[1] If an analyte elutes at 2.5 min and a phospholipid elutes at 2.6 min, a structural analog eluting at 3.0 min cannot "experience" the same suppression. The result is quantitative bias.
The Solution: Fosinopril-d5
Fosinopril-d5 is chemically identical to Fosinopril, differing only by the substitution of five hydrogen atoms with deuterium (typically on the phenyl ring).[1]
-
Identical Retention Time (RT): It elutes at the exact same moment as Fosinopril.[1][4]
-
Identical Ionization Environment: It experiences the exact same degree of ion suppression or enhancement from the matrix.
-
Mass Discrimination: The mass spectrometer distinguishes the two based on the mass shift (+5 Da).
Key Physicochemical Properties:
-
Analyte: Fosinopril (
) | MW: ~563.67 Da | Precursor : ~564.3[1][3][4] -
Internal Standard: Fosinopril-d5 (
) | MW: ~568.70 Da | Precursor : ~569.3[1][3][4]
Comparative Analysis: SIL-IS vs. Alternatives
The following table contrasts the performance metrics of Fosinopril-d5 against common alternatives in a human plasma assay.
| Feature | Fosinopril-d5 (SIL-IS) | Structural Analog (e.g., Enalapril) | External Standardization |
| Retention Time | Co-elutes with Analyte ( | Shifts ( | N/A |
| Matrix Factor (MF) | Normalized MF | Variable (0.8 - 1.[1][3][4]2) | Uncorrected |
| Recovery Correction | Compensates for extraction loss | Compensates partially (different solubility) | No correction |
| Regulatory Status | Recommended (FDA/EMA M10) | Accepted with justification | Discouraged |
| Precision (%CV) | Typically < 5% | Typically 5-15% | > 15% |
Experimental Protocol: Self-Validating Workflow
The following protocol outlines a validated LC-MS/MS method emphasizing the role of Fosinopril-d5.
A. Reagents & Standards
-
Analyte: Fosinopril Sodium (Target LLOQ: 0.1 ng/mL).[1][3][4]
-
IS: Fosinopril-d5 (Spike concentration: ~50 ng/mL).[1][3][4]
B. Sample Preparation (Solid Phase Extraction)
-
Rationale: Fosinopril is a prodrug and can be unstable.[3][4] Acidification prevents hydrolysis to Fosinoprilat.[3][4][5]
-
Aliquot: Transfer 200 µL plasma to a tube.
-
IS Addition: Add 20 µL Fosinopril-d5 working solution. Vortex.
-
Acidification: Add 200 µL 1% Formic Acid (aq).
-
Loading: Load onto a conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[1][3][4]
-
Wash: Wash with 5% Methanol (removes salts/proteins).[1][3][4]
-
Elution: Elute with Methanol:Acetonitrile (50:50).
-
Reconstitution: Evaporate N2 and reconstitute in Mobile Phase.
C. LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[1][3][4]
-
Mobile Phase:
-
Detection: Positive ESI (Electrospray Ionization), MRM Mode.[1][3][4]
MRM Transitions:
-
Fosinopril:
(Loss of ester side chain).[1][3][4] -
Fosinopril-d5:
(Maintains +5 Da shift on core structure).[1][3][4]
Visualizing the Advantage
Diagram 1: The "Co-Elution" Correction Mechanism
This diagram illustrates why d5 is superior. While the analog separates chromatographically (exposing it to different matrix zones), the d5 overlaps perfectly with the analyte.[1]
Caption: Visual representation of how Fosinopril-d5 co-elutes with the analyte in the suppression zone, ensuring the ratio remains constant, unlike the analog.
Diagram 2: The Bioanalytical Validation Workflow
The logical flow of using Fosinopril-d5 to meet FDA/EMA acceptance criteria.
Caption: Step-by-step workflow demonstrating how Fosinopril-d5 corrects for extraction losses and matrix effects during data processing.
Regulatory Compliance & Validation Criteria
According to the ICH M10 Guideline on Bioanalytical Method Validation (adopted by FDA and EMA), the use of a stable isotope-labeled IS is explicitly recommended for mass spectrometry-based assays to control matrix effects.[1][3]
Acceptance Criteria (using Fosinopril-d5):
-
IS Response Variation: The IS response in study samples should not deviate significantly (>50% variation often triggers investigation) from the average IS response in calibration standards.
-
Matrix Factor (MF): The IS-normalized Matrix Factor should have a CV < 15% across 6 different lots of plasma.[1][3][4]
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][3][4][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[1][3][4] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Jia, J., et al. (2010).[1][3][4] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
PubChem. (n.d.).[1][3][4] Fosinopril-d5 Sodium Salt (Compound Summary). National Library of Medicine.[3][4] Retrieved from [Link]
-
Waters Corporation. (n.d.).[1][3][4] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. Fosinopril - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | C30H46NO7P | CID 55891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fosinopril-d5 Sodium Salt | C30H45NNaO7P | CID 46781657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Fosinopril-d5 Sodium Salt
Executive Summary: The Dual-Risk Framework
Handling Fosinopril-d5 Sodium Salt requires a shift in mindset. You are managing two distinct risk profiles simultaneously:
-
Biological Risk: As a potent Angiotensin-Converting Enzyme (ACE) inhibitor, this compound carries a Boxed Warning for Fetal Toxicity . It is a reproductive toxicant and a sensitizer.
-
Analytical Risk: As a deuterated internal standard (IS), the integrity of the "d5" label is the foundation of your LC-MS/MS quantification. Moisture uptake, isotopic exchange, or cross-contamination will invalidate your bioanalytical assays.
This guide synthesizes personnel protection with data integrity preservation.
Hazard Architecture & Risk Assessment
Before opening the vial, understand the specific hazards associated with Fosinopril Sodium.
| Hazard Class | GHS Category | Critical Effect | Mechanism of Action |
| Reproductive Toxicity | Category 1B | Fetal Toxicity / Teratogenicity | ACE inhibition disrupts the fetal renin-angiotensin system (RAS), leading to oligohydramnios and skull hypoplasia [1, 2]. |
| Sensitization | Category 1 | Respiratory/Skin Sensitization | Potential for anaphylactoid reactions; cross-reactivity with other ACE inhibitors is high [3]. |
| Target Organ Toxicity | Category 2 | Hypotension / Renal Impairment | Systemic absorption can cause precipitous drops in blood pressure, particularly in salt-depleted individuals [1]. |
Expert Insight: The "d5" isotope labeling does not alter the toxicological profile compared to native Fosinopril. Treat Fosinopril-d5 with the same high-level containment protocols as the active pharmaceutical ingredient (API) [4].
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient for potent reproductive toxins. We utilize a Tiered Containment Strategy .
Tier 1: Preparation & Solution Handling (Low Dust Potential)
-
Respiratory: Fume Hood (Certified face velocity >100 fpm). If working outside a hood is unavoidable, a P100 half-mask respirator is mandatory.
-
Dermal: Double Gloving is required.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Extended cuff Nitrile (minimum 5-8 mil).
-
Rationale: ACE inhibitors can permeate standard latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin [5].
-
-
Ocular: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient if splash risk exists.
Tier 2: Weighing & Powder Manipulation (High Dust Potential)
-
Engineering Control: Powder Containment Balance Enclosure or Class II Biological Safety Cabinet (BSC).
-
Body Protection: Disposable Tyvek® lab coat/coveralls with elastic cuffs.
-
Why? Cotton coats trap powder in fibers, creating a secondary exposure source in the laundry or office area.
-
-
Respiratory: If no enclosure is available, a Powered Air Purifying Respirator (PAPR) with HEPA filters is recommended for powders [6].
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the physical state and handling context.
Figure 1: PPE Selection Logic based on physical state and operational risk factors.
Operational Protocol: The "Gold Standard" Workflow
This protocol ensures safety while protecting the hygroscopic sodium salt from degradation.
Phase A: Pre-Operational Setup
-
Equilibration: Remove the Fosinopril-d5 vial from the freezer (-20°C). Do not open until it reaches room temperature (approx. 30 mins).
-
Causality: Opening a cold vial causes condensation. Moisture initiates hydrolysis of the sodium salt and ruins the weighing accuracy of your standard [7].
-
-
Static Control: Use an ionizing bar or antistatic gun on the vial and spatula.
-
Causality: Deuterated standards are expensive (mg quantities). Static charge can cause the powder to "jump" off the spatula, leading to loss of material and surface contamination.
-
Phase B: Weighing & Solubilization
-
Primary Weighing: Place the receiving volumetric flask inside the balance enclosure.
-
Transfer: Transfer the solid directly into the flask. Do not use weighing paper (loss risk). Use a weighing funnel.
-
Solvent Addition: Dissolve in Methanol or Acetonitrile .
-
Critical Note: Avoid protic solvents (like water/alcohols) with extreme pH for long-term storage to prevent potential Hydrogen-Deuterium (H/D) exchange, although C-D bonds in Fosinopril-d5 are generally stable [8].
-
-
Decontamination: Immediately wipe the balance area with a 1% detergent solution followed by water.
Phase C: Waste Disposal
-
Solids: Dispose of vials and contaminated Tyvek in "Hazardous Pharmaceutical Waste" (RCRA P-list or equivalent depending on jurisdiction) [9].
-
Liquids: Collect in "Halogenated/Non-Halogenated Organic" waste streams. Do not pour down the drain.
-
Deactivation: For spills, treat with 10% bleach solution (oxidation) for 15 minutes, then clean with detergent.
Visualization: Cradle-to-Grave Workflow
This diagram outlines the lifecycle of the compound within the laboratory to ensure traceability and safety.
Figure 2: Operational lifecycle from cold storage to disposal, emphasizing the equilibration step.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert Medical Services —ACE inhibitor exposure can cause delayed angioedema (swelling of airways) [1].
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).
-
Eye Contact: Flush for 15 minutes. Remove contact lenses if present.
References
-
NIH DailyMed. (2025). Label: FOSINOPRIL SODIUM tablet.[1] National Library of Medicine. [Link]
-
Health Canada. (2016). Product Monograph: Fosinopril Sodium. Health Canada Drug Product Database. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
PubChem. (2025). Compound Summary: Fosinopril Sodium.[1][2][3][4] National Center for Biotechnology Information. [Link]
-
Wang, S., et al. (2014). Potential problems with using deuterated internal standards for LC-MS/MS. Clinical Biochemistry. [Link]
-
EPA. Management of Pharmaceutical Hazardous Waste. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
